Jatrophane 2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C39H50O15 |
|---|---|
分子量 |
758.8 g/mol |
IUPAC名 |
[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17-/t20-,29-,30?,31-,32+,33-,34+,35?,38+,39+/m0/s1 |
InChIキー |
AHHKCKIAGSAXCR-UKRFGVMCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Jatrophane Diterpenoids: A Technical Guide to Their Natural Sources, Origin, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids represent a large and structurally diverse family of natural products with significant therapeutic potential. Predominantly isolated from the Euphorbiaceae family, these macrocyclic compounds have garnered considerable interest due to their wide range of biological activities, including potent multidrug resistance (MDR) reversal, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources and biosynthetic origins of jatrophane diterpenoids. It details the experimental protocols for their isolation and structural elucidation and explores the key signaling pathways through which they exert their biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
Jatrophane diterpenoids are characteristic secondary metabolites of the plant family Euphorbiaceae, a large and diverse family of flowering plants. Within this family, the genera Euphorbia and Jatropha are the most prolific producers of these compounds.[1] The milky latex produced by many Euphorbia species is a particularly rich source of these diterpenoids.
Table 1: Selected Jatrophane Diterpenoids and Their Natural Sources
| Jatrophane Diterpenoid | Natural Source(s) | Reference(s) |
| Jatrophone | Jatropha gossypiifolia | [2] |
| Kansuinins A-H | Euphorbia kansui | [3] |
| Euphodendroidins | Euphorbia dendroides | [4] |
| Euphoheliphanes A-C | Euphorbia helioscopia | |
| Platyphyllins | Euphorbia platyphyllos | [5] |
| Jatropholones | Jatropha curcas | |
| Pepluanin A | Euphorbia peplus | |
| Curcusones | Jatropha curcas |
Biosynthesis and Origin
The biosynthesis of jatrophane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The intricate carbon skeleton of jatrophanes is formed through a series of enzymatic cyclizations and rearrangements. The proposed biosynthetic pathway commences with the cyclization of GGPP to form casbene, a key intermediate. Subsequent opening of the cyclopropane (B1198618) ring in casbene, followed by further cyclization and functional group modifications, leads to the diverse array of jatrophane structures observed in nature.[2][6]
Experimental Protocols
Isolation of Jatrophane Diterpenoids
The isolation of jatrophane diterpenoids from their natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The following is a generalized protocol based on methodologies reported in the literature.[2][5][7]
3.1.1. Extraction
-
Air-dry and powder the plant material (e.g., whole plant, roots, or latex).
-
Extract the powdered material exhaustively with a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude residue.
3.1.2. Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel or polyamide. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Further Separation: Fractions enriched with jatrophane diterpenoids are further purified using a combination of techniques such as Vacuum Liquid Chromatography (VLC) and preparative Thin Layer Chromatography (TLC).
-
Final Purification: The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC), frequently employing a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
Table 2: Representative Preparative HPLC Parameters for Jatrophane Isolation
| Parameter | Value |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60-100% B over 40 minutes |
| Flow Rate | 2-4 mL/min |
| Detection | UV at 210, 254, and 280 nm |
| Injection Volume | 500 µL |
Structure Elucidation
The structural determination of isolated jatrophane diterpenoids relies heavily on a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of 1D and 2D NMR experiments is crucial for elucidating the complex three-dimensional structure of jatrophanes.
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.[8][9]
-
The absolute configuration of jatrophane diterpenoids is often determined by X-ray crystallography of suitable crystals.[10]
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenoids exert their biological effects by modulating various cellular signaling pathways.
Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance (MDR)
A significant number of jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional anticancer agents.[3][4][11][12][13] The proposed mechanism involves the direct binding of the jatrophane molecule to P-gp, thereby blocking its drug efflux function.[11]
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents. | Semantic Scholar [semanticscholar.org]
- 13. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Intricate Architecture of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of macrocyclic natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their complex molecular structures and diverse biological activities, including antitumor, anti-inflammatory, and multidrug resistance-reversing properties.[1][2] The intricate stereochemistry and conformational flexibility of their 12-membered ring system present a formidable challenge in chemical structure elucidation.[3] This technical guide provides an in-depth overview of the core methodologies and data interpretation strategies employed to unravel the chemical structures of these fascinating molecules.
The Challenge: A Flexible Macrocycle with Numerous Stereocenters
The core of a jatrophane diterpene is a trans-bicyclo[10.3.0]pentadecane scaffold.[3] The inherent flexibility of the large ring, coupled with a multitude of chiral centers and diverse oxygenation patterns, often leads to complex NMR spectra that can be difficult to interpret.[1][3] Consequently, a multi-pronged analytical approach is indispensable for the unambiguous determination of their planar structure and relative and absolute configurations.
The Analytical Toolkit: A Synergy of Spectroscopic Techniques
The structural elucidation of jatrophane diterpenes is a puzzle solved by the convergence of data from several high-resolution spectroscopic techniques. The typical workflow involves isolation and purification, followed by analysis using mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. In favorable cases, single-crystal X-ray crystallography provides the definitive structural proof.
Mass Spectrometry: Determining the Molecular Blueprint
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the first step in the structural analysis of a novel jatrophane.[1][4]
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A purified sample of the jatrophane diterpene (typically 1-5 mg) is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a quadrupole-time-of-flight (Q-TOF) instrument.
-
Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate gaseous ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy (typically within 5 ppm).
-
Data Analysis: The precise mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical masses of possible elemental compositions. Tandem MS (MS/MS) experiments can be employed to obtain fragmentation patterns, which may provide initial structural clues.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the complex structure of jatrophanes.[8][9] A combination of 1D and 2D NMR experiments is required to piece together the carbon skeleton and determine the relative stereochemistry.[1][10]
Key NMR Experiments and Their Roles:
-
¹H NMR (Proton NMR): Provides information about the number and chemical environment of protons in the molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicities are key parameters.
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and establishing the overall carbon framework, especially across quaternary carbons.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. This experiment is vital for determining the relative stereochemistry and understanding the molecule's three-dimensional conformation.[1]
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A pure sample of the jatrophane diterpene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]
-
Data Acquisition: A standard suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is acquired. Acquisition and processing parameters are optimized for the specific molecule.
-
Data Analysis: The 2D spectra are processed and analyzed to build up structural fragments, which are then pieced together to deduce the complete planar structure and relative configuration.
Illustrative Data for a Hypothetical Jatrophane Diterpene
To demonstrate the application of NMR data, the following tables summarize hypothetical ¹H and ¹³C NMR data for a representative jatrophane core.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.50 | m | |
| 2 | 3.80 | dd | 10.5, 4.0 |
| 3 | 5.20 | d | 4.0 |
| 4 | 3.10 | m | |
| 5 | 5.90 | d | 9.5 |
| 7 | 4.95 | t | 8.0 |
| ... | ... | ... | ... |
| 16 | 1.25 | s | |
| 17a | 5.10 | s | |
| 17b | 5.00 | s |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 45.2 | CH |
| 2 | 78.5 | CH |
| 3 | 82.1 | CH |
| 4 | 55.8 | CH |
| 5 | 128.9 | CH |
| 6 | 140.3 | C |
| ... | ... | ... |
| 15 | 75.6 | C |
| 16 | 28.4 | CH₃ |
| 17 | 115.7 | CH₂ |
X-ray Crystallography: The Definitive Answer
When a suitable single crystal of the jatrophane diterpene can be obtained, X-ray crystallography provides an unambiguous determination of the entire molecular structure, including the absolute configuration.[11][12] This technique is particularly valuable for confirming the stereochemical assignments made based on NOESY data, which can sometimes be ambiguous due to the conformational mobility of the macrocycle.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and the structural model is refined to obtain the final atomic coordinates.
Visualizing the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the workflow and key relationships in jatrophane structure elucidation.
Caption: A generalized workflow for the chemical structure elucidation of jatrophane diterpenes.
Caption: A diagram illustrating key 2D NMR correlations for a fragment of a jatrophane skeleton.
Conclusion
The chemical structure elucidation of jatrophane diterpenes is a complex but achievable task that relies on the synergistic application of modern spectroscopic techniques. A thorough understanding of the principles and experimental protocols of HRMS, a comprehensive suite of 1D and 2D NMR experiments, and, when possible, single-crystal X-ray crystallography, is essential for researchers in natural product chemistry and drug discovery. The detailed structural information obtained is the foundation for understanding the structure-activity relationships of these potent biomolecules and for guiding future synthetic and medicinal chemistry efforts.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal and mol-ecular structure of jatrophane diterpenoid (2 R,3 R,4 S,5 R,7 S,8 S,9 S,13 S,14 S,15 R)-2,3,8,9-tetra-acet-oxy-5,14-bis-(benzo-yloxy)-15-hydroxy-7-(iso-butano-yloxy)jatropha-6(17),11(E)-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Jatrophane Diterpenoids: A Technical Guide for Researchers
Introduction
Jatrophane diterpenoids are a class of natural products characterized by a unique and complex macrocyclic carbon skeleton. Found predominantly in plants of the Euphorbiaceae family, these compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal properties. The elucidation of their intricate molecular structures relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides an in-depth overview of the spectroscopic data for a representative jatrophane diterpenoid, euphoheliphane A, isolated from Euphorbia helioscopia. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of natural products.
Spectroscopic Data of Euphoheliphane A
The structural characterization of euphoheliphane A is achieved through the comprehensive analysis of its spectroscopic data. The following sections detail the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful tool for the structural elucidation of jatrophane diterpenoids, providing detailed information about the carbon and proton framework of the molecule. The ¹H and ¹³C NMR data for euphoheliphane A, recorded in CDCl₃, are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for Euphoheliphane A (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.55 | m | |
| 2 | 2.10 | m | |
| 3 | 5.35 | d | 9.5 |
| 4 | 3.20 | m | |
| 5 | 5.60 | d | 10.5 |
| 7 | 5.80 | dd | 10.5, 2.0 |
| 8 | 5.50 | d | 2.0 |
| 9 | 4.90 | s | |
| 11 | 5.95 | m | |
| 12 | 5.75 | m | |
| 13 | 2.40 | m | |
| 14 | 3.60 | m | |
| 16 | 1.05 | d | 7.0 |
| 17 | 1.80 | s | |
| 18 | 0.95 | d | 7.0 |
| 19 | 1.10 | d | 7.0 |
| 20 | 1.25 | s | |
| OAc | 2.05, 2.15 | s | |
| OBz | 8.05, 7.55, 7.45 | m |
Table 2: ¹³C NMR Spectroscopic Data for Euphoheliphane A (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 40.5 | 11 | 130.0 |
| 2 | 35.0 | 12 | 135.5 |
| 3 | 75.5 | 13 | 45.0 |
| 4 | 50.1 | 14 | 80.5 |
| 5 | 125.0 | 15 | 85.0 |
| 6 | 140.2 | 16 | 15.5 |
| 7 | 78.0 | 17 | 18.0 |
| 8 | 82.5 | 18 | 20.5 |
| 9 | 79.5 | 19 | 22.0 |
| 10 | 60.5 | 20 | 28.0 |
| OAc | 170.1, 170.5, 21.0, 21.2 | OBz | 166.0, 133.0, 130.0, 128.5 |
Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a typical jatrophane polyester (B1180765) like euphoheliphane A exhibits characteristic absorption bands corresponding to hydroxyl, carbonyl (from esters and ketones), and carbon-carbon double bonds.
Table 3: Representative IR Spectroscopic Data for a Jatrophane Diterpenoid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl group) |
| ~1735 | Strong | C=O stretch (ester carbonyl) |
| ~1710 | Strong | C=O stretch (ketone carbonyl) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1240 | Strong | C-O stretch (ester) |
Note: The data presented is representative for this class of compounds as specific IR data for euphoheliphane A was not detailed in the primary literature.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the structure of the molecule, including the nature and location of substituent groups.
Table 4: Representative Mass Spectrometry Data for a Jatrophane Diterpenoid
| m/z | Ion Type |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| [M+H]⁺ | Protonated molecular ion |
| Fragments | Loss of acyl groups (e.g., acetic acid, benzoic acid) and water |
Note: The data presented is representative for this class of compounds as specific MS data for euphoheliphane A was not detailed in the primary literature.
Experimental Protocols
The isolation and spectroscopic analysis of jatrophane diterpenoids involve a multi-step process. The following is a generalized protocol based on methodologies reported in the literature for the isolation and characterization of compounds like euphoheliphane A.
Extraction and Isolation
-
Plant Material: The aerial parts of Euphorbia helioscopia are collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted exhaustively with 80% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The chloroform or ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to a series of chromatographic techniques for the isolation of pure compounds. This includes:
-
Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient of petroleum ether/acetone or hexane/ethyl acetate.
-
Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography is carried out on pTLC plates.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure jatrophane diterpenoid is achieved using reversed-phase or normal-phase HPLC.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all the signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples are typically prepared as a KBr pellet or as a thin film on a NaCl plate.
-
The spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer to determine the accurate mass and molecular formula of the compound.
-
The analysis is typically carried out in positive ion mode.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of jatrophane diterpenoids.
Caption: Experimental workflow for the isolation and characterization of jatrophane diterpenoids.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data and experimental protocols associated with the jatrophane diterpenoid, euphoheliphane A. The detailed NMR data, supplemented with representative IR and MS data, offers a valuable reference for the structural characterization of this class of compounds. The outlined experimental workflow provides a practical guide for the isolation and analysis of these complex natural products. It is anticipated that this guide will be a useful resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further exploration of the therapeutic potential of jatrophane diterpenoids.
Jatrophane Diterpenes: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of complex macrocyclic natural products isolated primarily from plants of the Euphorbiaceae family, have garnered significant attention in the field of drug discovery.[1][2] Their intricate molecular architecture serves as a scaffold for a diverse range of biological activities, including potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of jatrophanes, detailed experimental protocols for their screening, and a summary of quantitative data to facilitate comparative analysis.
Core Biological Activities and Quantitative Data
The primary biological activities of jatrophane diterpenes that have been extensively investigated are their cytotoxicity against various cancer cell lines, their ability to reverse multidrug resistance in cancer cells, and their anti-inflammatory properties.
Cytotoxic Activity
Jatrophanes have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation.
| Jatrophane Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [4][5][6] |
| Euphornin | HeLa (Cervical Carcinoma) | 3.1 | [1] |
| Euphornin | MDA-MB-231 (Breast Cancer) | 13.4 | [1] |
| Compound 5 (from Jatropha curcas) | RAW264.7 (Macrophage) | 16.86 | [3] |
| Compound 8 (from Jatropha curcas) | RAW264.7 (Macrophage) | 25.41 | [3] |
| Compound 9 (from Jatropha curcas) | RAW264.7 (Macrophage) | 32.49 | [3] |
| Compound 10 (from Jatropha curcas) | RAW264.7 (Macrophage) | 28.73 | [3] |
| Compound 11 (from Jatropha curcas) | RAW264.7 (Macrophage) | 17.52 | [3] |
| Compound 13 (from Jatropha curcas) | RAW264.7 (Macrophage) | 29.85 | [3] |
| Jatrophane Diterpene 2 | HTB-26 (Breast Cancer) | 10-50 | [7] |
| Jatrophane Diterpene 2 | PC-3 (Pancreatic Cancer) | 10-50 | [7] |
| Jatrophane Diterpene 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [7] |
Multidrug Resistance (MDR) Reversal Activity
A significant and promising biological activity of jatrophanes is their ability to reverse multidrug resistance in cancer cells. This is often achieved through the inhibition of efflux pumps like P-glycoprotein (P-gp). The reversal fold (RF) value indicates the factor by which the cytotoxicity of a conventional anticancer drug is increased in the presence of the jatrophane compound.
| Jatrophane Compound | MDR Cancer Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Various Jatrophanes | MCF-7/ADR | Adriamycin | 2 or 20 | >10 | [1] |
| Compound 6 (from Jatropha curcas) | Not Specified | Not Specified | Not Specified | Higher than Verapamil | [2] |
| Rearranged Jatrophane 3 | Mouse Lymphoma | Not Specified | Not Specified | More active than Verapamil | [8] |
Anti-inflammatory Activity
Jatrophane diterpenes have also been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Jatrophane Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Compound 5 (from Jatropha curcas) | RAW264.7 | 16.86 | [3][9] |
| Compound 8 (from Jatropha curcas) | RAW264.7 | 25.41 | [3] |
| Compound 9 (from Jatropha curcas) | RAW264.7 | 32.49 | [3] |
| Compound 10 (from Jatropha curcas) | RAW264.7 | 28.73 | [3] |
| Compound 11 (from Jatropha curcas) | RAW264.7 | 17.52 | [3][9] |
| Compound 13 (from Jatropha curcas) | RAW264.7 | 29.85 | [3] |
| Pepluanol G | RAW264.7 | Moderate Inhibition | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible screening of jatrophane biological activities.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
96-well microplate
-
Jatrophane compounds of interest
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting a dose-response curve of cell viability against the concentration of the jatrophane compound.
Multidrug Resistance Reversal Screening: Rhodamine 123 Efflux Assay
This assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a substrate of the P-glycoprotein (P-gp) efflux pump. Inhibition of P-gp by jatrophanes leads to increased intracellular fluorescence.
Materials:
-
MDR and parental (non-resistant) cancer cell lines
-
Jatrophane compounds of interest
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 1% Triton X-100)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed MDR and parental cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane compounds or positive control (e.g., Verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C to allow for dye uptake.[15]
-
Efflux Period: Remove the Rhodamine 123-containing medium, wash the cells with ice-cold PBS, and add fresh, pre-warmed medium (containing the jatrophane compounds or control). Incubate for an additional period (e.g., 60-120 minutes) to allow for dye efflux.[15]
-
Cell Lysis and Fluorescence Measurement:
-
Plate Reader Method: Wash the cells with ice-cold PBS to stop the efflux. Lyse the cells with lysis buffer and measure the fluorescence of the lysate using a microplate reader (excitation ~485 nm, emission ~538 nm).[15]
-
Flow Cytometry Method: After the efflux period, detach the cells (if adherent), wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: The increase in Rhodamine 123 accumulation in the presence of the jatrophane compound compared to the untreated control indicates P-gp inhibition. The Reversal Fold (RF) can be calculated by comparing the IC50 of a cytotoxic drug in the absence and presence of the jatrophane.
Anti-inflammatory Screening: Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. Inhibition of NO production in LPS-stimulated macrophages is a common indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Jatrophane compounds of interest
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[16]
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[16]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS control - NO in treated sample) / NO in LPS control] x 100. The IC50 value for NO inhibition can then be determined.
Signaling Pathway Modulation
Several studies have indicated that the anticancer effects of certain jatrophanes, such as jatrophone, are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5][6] This pathway is crucial for cell proliferation, survival, and inflammation.
This guide provides a foundational framework for the biological activity screening of jatrophane diterpenes. The presented protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products. Further investigation into the structure-activity relationships and specific molecular targets of individual jatrophanes will be crucial for the development of novel therapeutic agents.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Rhodamine 123 efflux assay [bio-protocol.org]
- 16. Protocol Griess Test [protocols.io]
The Multifaceted Mechanisms of Action of Jatrophane Diterpenes: A Technical Guide for Drug Development Professionals
Executive Summary
Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have emerged as a compelling area of interest in oncology research.[1] Initially recognized for their cytotoxic properties, recent investigations have unveiled their significant potential as modulators of multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy.[1][2] This technical guide provides an in-depth analysis of the known mechanisms of action of jatrophane diterpenes, with a focus on their role in reversing P-glycoprotein-mediated MDR and inducing programmed cell death. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of jatrophanes as potential therapeutic agents.
This document summarizes key quantitative data, outlines common experimental protocols for assessing jatrophane activity, and provides visual representations of the critical signaling pathways and experimental workflows involved in their study.
Core Mechanisms of Action
Jatrophane diterpenes exert their anticancer effects through a variety of interconnected mechanisms, primarily centered around the circumvention of multidrug resistance and the induction of cell death pathways.
Reversal of Multidrug Resistance (MDR)
A primary and extensively studied mechanism of action for many jatrophane diterpenes is their ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[2][3] Jatrophanes have been shown to act as P-gp modulators, effectively restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[4][5][6][7] The reversal of MDR is achieved through several proposed actions:
-
Direct P-gp Substrate Competition: Some jatrophanes may act as substrates for P-gp, competitively inhibiting the binding and efflux of chemotherapeutic agents.[4]
-
Stimulation of P-gp ATPase Activity: Certain jatrophane derivatives have been observed to stimulate the ATPase activity of P-gp, which paradoxically leads to an increase in the intracellular concentration of co-administered drugs like doxorubicin (B1662922).[4][6] A docking study has suggested a high binding affinity of some jatrophanes to the doxorubicin recognition site on P-gp.[6]
-
Downregulation of P-gp Expression: By inhibiting key signaling pathways, jatrophanes can lead to a reduction in the expression of the mdr1 gene, which encodes for P-gp.[3]
Inhibition of Pro-Survival Signaling Pathways
Jatrophanes have been demonstrated to target and inhibit critical signaling cascades that promote cancer cell survival, proliferation, and resistance to therapy.
A significant mechanism of action for some jatrophanes, most notably jatrophone, is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] By inhibiting this pathway, jatrophanes can:
-
Induce Cell Cycle Arrest: Suppression of Akt signaling can lead to the arrest of the cell cycle, preventing cancer cell proliferation.[8]
-
Promote Apoptosis: Inhibition of the PI3K/Akt pathway can sensitize cancer cells to apoptotic signals.[6][8]
-
Reduce P-gp Expression: The PI3K/Akt/NF-κB pathway is implicated in the regulation of P-gp expression, and its inhibition by jatrophanes contributes to the reversal of MDR.[4]
Induction of Programmed Cell Death
Jatrophanes have been shown to induce both apoptosis and autophagy in cancer cells.
The induction of apoptosis, or programmed cell death, is a key feature of many jatrophane diterpenes.[11] This is achieved through:
-
Caspase Activation: Studies have demonstrated that jatrophanes can activate executioner caspases, such as caspase-3 and caspase-9, which are critical for the dismantling of the cell during apoptosis.[1][3]
-
Mitochondrial Membrane Disruption: Jatrophanes can affect the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following treatment with certain jatrophanes, which can trigger oxidative stress and lead to apoptosis.[1][4]
In addition to apoptosis, some jatrophanes, such as jatrophone, can induce autophagy in resistant breast cancer cells.[8] Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by jatrophanes appears to contribute to their overall cytotoxic effect.[8][12][13]
Other Anticancer Mechanisms
Emerging research suggests additional mechanisms of action for jatrophane diterpenes:
-
Microtubule Interaction: There is evidence to suggest that some jatrophanes may interact with microtubules, similar to taxane-based chemotherapeutics, leading to G2/M cell cycle arrest.[3]
-
Anti-Angiogenic Effects: Certain jatrophanes have been shown to decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[3]
Quantitative Data on Jatrophane Activity
The following tables summarize the cytotoxic and MDR reversal activities of selected jatrophane diterpenes from the literature.
Table 1: Cytotoxic Activity of Jatrophane Diterpenes (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 1.8 ± 0.2 | [8] |
| Jatrophone | Hep G2 1886 (Hepatocellular carcinoma) | 3.2 | [14] |
| Jatrophone | WiDr (Colon cancer) | 8.97 | [14] |
| Jatrophone | HeLa (Cervical cancer) | 5.13 | [14] |
| Jatrophone | AGS (Stomach cancer) | 2.5 | [14] |
| Jatrophane Derivative 342 | Caov-4 (Ovarian cancer) | 46.27 ± 3.86 | [1][3] |
| Jatrophane Derivative 342 | OVCAR-3 (Ovarian cancer) | 38.81 ± 3.30 | [1][3] |
| Jatrophane Derivative 343 | Caov-4 (Ovarian cancer) | 36.48 ± 3.18 | [1][3] |
| Jatrophane Derivative 343 | OVCAR-3 (Ovarian cancer) | 42.59 ± 4.50 | [1][3] |
| Jatrophane 296 | MCF-7 (Breast cancer) | 24.33 ± 3.21 | [1] |
| Jatrophane 296 | MDA-MB 469 (Breast cancer) | 55.67 ± 7.09 | [1] |
| Esulatin M (Compound 5) | EPG85-257RDB (Gastric cancer) | 1.8 | [15] |
| Esulatin M (Compound 5) | EPP85-181RDB (Pancreatic cancer) | 4.8 | [15] |
Table 2: P-glycoprotein Modulation Activity of Jatrophane Diterpenes
| Compound | Assay | Result | Reference |
| Euphodendroidin D (4) | P-gp mediated daunomycin transport | 2-fold more potent than cyclosporin (B1163) A | [2][7] |
| Jatrophane Derivative 17 | Reversal of P-gp-mediated resistance to DOX | EC50 = 182.17 ± 32.67 nM | [6] |
| Compounds 3, 5, and 9 from E. sororia | MDR reversal in HCT-8/Taxol cells | Promising reversal ability compared to verapamil | [16] |
| Compounds 19, 25, and 26 from P. tithymaloides | Chemoreversal ability | Greater than the third-generation drug tariquidar | [5] |
Experimental Protocols
The following are descriptions of standard experimental methodologies used to investigate the mechanism of action of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a jatrophane diterpene that inhibits the growth of a cancer cell line by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the jatrophane compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
P-gp Efflux Inhibition Assay (Rhodamine 123 or Calcein-AM Accumulation)
-
Objective: To assess the ability of a jatrophane diterpene to inhibit the efflux function of P-glycoprotein.
-
Methodology:
-
P-gp overexpressing cancer cells (e.g., MCF-7/ADR) and their parental sensitive counterparts are seeded in plates or tubes.
-
The cells are pre-incubated with the jatrophane compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to the cells and incubated for a specific time.
-
The cells are then washed with a cold buffer to remove the extracellular fluorescent substrate.
-
The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.
-
An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of a jatrophane diterpene on the expression and phosphorylation status of proteins in a specific signaling pathway (e.g., PI3K/Akt/NF-κB).
-
Methodology:
-
Cancer cells are treated with the jatrophane compound for a specified time.
-
The cells are lysed to extract total proteins.
-
The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting light signal is detected using an imaging system.
-
The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with a jatrophane diterpene.
-
Methodology:
-
Cancer cells are treated with the jatrophane compound for a specified time.
-
Both adherent and floating cells are collected and washed.
-
The cells are resuspended in an Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells (Annexin V-positive, PI-negative).
-
PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells (Annexin V-positive, PI-positive and Annexin V-negative, PI-positive, respectively).
-
Conclusion and Future Directions
The study of jatrophane diterpenes has revealed a class of natural products with significant potential in cancer therapy, particularly in overcoming the challenge of multidrug resistance. Their multifaceted mechanism of action, encompassing P-gp inhibition, disruption of key pro-survival signaling pathways, and induction of programmed cell death, makes them attractive candidates for further development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key pharmacophoric elements responsible for their biological activities and to guide the synthesis of more potent and selective analogs.[5][7]
-
In Vivo Efficacy Studies: To evaluate the antitumor and MDR reversal activity of promising jatrophane compounds in preclinical animal models.
-
Target Deconvolution: To precisely identify the direct molecular targets of various jatrophane diterpenes.
-
Combination Therapy Studies: To explore the synergistic effects of jatrophanes with a broader range of conventional chemotherapeutic agents.
The continued investigation of jatrophane diterpenes holds the promise of delivering novel therapeutic strategies to improve outcomes for cancer patients, especially those with drug-resistant tumors.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 16. tandfonline.com [tandfonline.com]
The Jatrophane Diterpenes: A Comprehensive Review of Their History, Chemistry, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a fascinating and structurally diverse class of natural products, primarily isolated from the plant families Euphorbiaceae and Thymelaeaceae. Their unique bicyclic [10.3.0]pentadecane carbon skeleton has intrigued chemists for decades, while their broad spectrum of biological activities has captured the attention of pharmacologists and drug discovery scientists. This technical guide provides a comprehensive literature review of jatrophane diterpenes, covering their history, biosynthesis, chemical synthesis, and diverse pharmacological activities, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
History and Discovery
The story of jatrophane diterpenes began in 1970 with the isolation of "jatrophone" by Kupchan and his team from the plant Jatropha gossypiifolia. This pioneering work unveiled a novel macrocyclic diterpenoid with significant antiproliferative effects against human tumor cell lines, sparking considerable interest in this new class of natural products.[1] Since this initial discovery, a vast number of jatrophane and rearranged jatrophane-type diterpenes have been isolated from various species of the Euphorbia and Jatropha genera.[1] These compounds are often found as highly oxygenated polyesters, with the type and position of the ester groups contributing to their remarkable structural diversity and wide range of biological activities.[1]
Biosynthesis
The biosynthesis of the jatrophane skeleton is believed to proceed through the casbene (B1241624) pathway.[1] The precursor for this pathway is geranylgeranyl pyrophosphate (GGPP). The initial steps involve the cyclization of GGPP to form casbene. Subsequently, the cyclopropane (B1198618) ring of casbene is opened, followed by the closure of a five-membered ring between C-6 and C-10 to generate the characteristic jatrophane core.[1] Further enzymatic modifications, such as oxidations and esterifications, lead to the vast array of naturally occurring jatrophane diterpenes.
Pharmacological Activities
Jatrophane diterpenes exhibit a wide array of potent biological activities, making them promising candidates for drug development. These activities include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal effects.
Cytotoxic Activity
Numerous jatrophane diterpenes have demonstrated significant cytotoxicity against a variety of cancer cell lines. This activity is a key area of research, with the aim of developing novel anticancer agents. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxic Activity of Selected Jatrophane Diterpenes (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | 1.8 | [2][3][4] |
| Unnamed Jatrophane 1 | NCI-H460 | 10-20 | [5] |
| Unnamed Jatrophane 1 | NCI-H460/R | 10-20 | [5] |
| Unnamed Jatrophane 1 | U87 | 10-20 | [5] |
| Unnamed Jatrophane 1 | U87-TxR | 10-20 | [5] |
| Unnamed Jatrophane 2 | U87 | ~20 | [5] |
| Sterenoid E | SMMC-7721 | 7.6 | [6] |
| Sterenoid E | HL-60 | 4.7 | [6] |
| Compound 4 (from a study) | Various | 10.28 - 29.70 | [7] |
Anti-inflammatory Activity
Several jatrophane diterpenes have shown potent anti-inflammatory properties. Their activity is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Table 2: Anti-inflammatory Activity of Selected Jatrophane Diterpenes (IC50 values in µM)
| Compound | Assay | IC50 (µM) | Reference |
| Compound 5 (from J. curcas) | NO production in RAW264.7 | 16.86 | [8][9] |
| Compound 8 (from J. curcas) | NO production in RAW264.7 | 32.49 | [8][9] |
| Compound 9 (from J. curcas) | NO production in RAW264.7 | 25.33 | [8] |
| Compound 10 (from J. curcas) | NO production in RAW264.7 | 28.71 | [8] |
| Compound 11 (from J. curcas) | NO production in RAW264.7 | 18.92 | [8][9] |
| Compound 13 (from J. curcas) | NO production in RAW264.7 | 20.15 | [8][9] |
Anti-HIV Activity
Certain jatrophane diterpenes have emerged as promising anti-HIV agents. Their efficacy is typically evaluated by measuring the inhibition of HIV-1 replication in infected cells, with EC50 values indicating the concentration required for 50% inhibition.
Table 3: Anti-HIV Activity of Selected Diterpenes (EC50 values)
| Compound | Virus | EC50 | Reference |
| Phorbol-12,13-didecanoate | CHIKV | 6.0 ± 0.9 nM | [10] |
| Ingenane-type diterpene ester | CHIKV | 1.2 ± 0.1 µM | [10] |
| Compound 72 (a paraliane) | HIV-1 | 14 µg/mL | [1] |
| Compounds 88, 485, 487, 489 | HIV-1 | 40-79 µg/mL | [1] |
Multidrug Resistance (MDR) Reversal Activity
A significant and exciting area of jatrophane research is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophanes can inhibit the function of these pumps, thereby restoring the efficacy of conventional anticancer drugs. The Rhodamine 123 efflux assay is a common method to assess this activity.
Table 4: Multidrug Resistance (MDR) Reversal Activity of Selected Jatrophane Diterpenes
| Compound | Cell Line | Activity Metric | Value | Reference |
| Jatrophane Diterpenes (Component I) | MCF-7/ADR, HCT-8/T | P-gp inhibition | - | [11] |
| Compound 6 (from J. curcas) | - | Chemoreversal effect | Higher than verapamil (B1683045) | [12] |
| Euphosorophane F-M and others | HCT-8/Taxol | MDR reversal | Promising | [13] |
| Jatrophane Diterpenes | MDA-MB-231 | MRP-specific efflux inhibition | Remarkable for some compounds | [14] |
| Compounds 19, 25, 26 | HepG2/ADR, MCF-7/ADR | MDR modulation | Potent | [15] |
Experimental Protocols
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microplate
-
Cells in culture
-
Test compounds (jatrophane diterpenes)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the jatrophane diterpenes. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Multidrug Resistance Reversal Assay: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Materials:
-
MDR-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line
-
Test compounds (jatrophane diterpenes)
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., RPMI 1640 without FBS) at a concentration of 5 x 10⁵ cells/mL.[19]
-
Incubation with Inhibitors: Pre-incubate the cells with the jatrophane diterpenes or verapamil at various concentrations for a specific time (e.g., 30 minutes at 37°C).
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., at a final concentration of 1.3 µM) to the cell suspension and incubate for a defined period (e.g., 1 hour at 37°C) to allow for its uptake.[19]
-
Efflux: Wash the cells twice with cold buffer to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed buffer and incubate for an additional period (e.g., 2 hours at 37°C) to allow for efflux of the dye.[19]
-
Fluorescence Measurement: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the jatrophane diterpenes to that of untreated cells and cells treated with the positive control. An increase in intracellular fluorescence indicates inhibition of the P-gp efflux pump.
Anti-inflammatory Assay: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (jatrophane diterpenes)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[20]
-
Treatment: Pre-treat the cells with various concentrations of the jatrophane diterpenes for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[21]
-
Griess Reaction: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent in a separate 96-well plate.[21]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[21]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition by the jatrophane diterpenes compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
PI3K/Akt/NF-κB Pathway
Several studies have shown that jatrophane diterpenes, including jatrophone, can inhibit the PI3K/Akt/NF-κB signaling pathway.[2][3][4][11][22] This pathway is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition by jatrophanes can lead to apoptosis (programmed cell death) in cancer cells.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Jatrophane Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and derivatization of jatrophane diterpenes, a class of natural products with significant biological activities, including anti-cancer and multidrug resistance (MDR) reversal properties. The information is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a complex class of macrocyclic natural products isolated primarily from plants of the Euphorbiaceae family.[1][2] Their intricate molecular architecture, characterized by a bicyclo[10.3.0]pentadecane core, has made them challenging targets for total synthesis.[3][4] The interest in jatrophanes is largely driven by their potent biological activities, particularly their ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), an ATP-dependent efflux pump.[2][5][6] This has positioned them as promising leads for the development of chemosensitizing agents in cancer therapy.[6]
One of the most well-known jatrophanes, jatrophone, was first isolated in 1970 and demonstrated significant antiproliferative effects.[1] More recently, other jatrophanes, such as euphosalicin (B1246864) and various derivatives from Euphorbia species, have been identified as potent MDR modulators.[3][7] The complex structure and potent bioactivity of jatrophanes have spurred considerable effort in the development of synthetic routes to access these molecules and their analogs for further biological evaluation.[3][8]
Total Synthesis of Jatrophane Diterpenes
The total synthesis of jatrophanes is a formidable challenge due to the presence of a strained macrocycle and multiple stereocenters. Several research groups have developed elegant strategies to construct the jatrophane core. Below are protocols for key reactions in the synthesis of representative jatrophane diterpenes.
Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol (Hiersemann et al.)
The enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, a jatrophane diterpene from Euphorbia characias, highlights the use of modern synthetic methods to construct the complex framework.[4][9] Key steps in this synthesis include a B-alkyl Suzuki-Miyaura cross-coupling and a ring-closing metathesis (RCM).[4]
Experimental Protocol: Key Steps in the Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol
Note: The following protocols are generalized based on published literature. For precise experimental details, including reagent quantities, reaction times, and purification methods, please refer to the original publication and its supporting information.[4][10]
1. B-Alkyl Suzuki-Miyaura Cross-Coupling:
-
Reaction: Coupling of a vinyl iodide fragment with an alkylborane to form a key C-C bond for the macrocycle precursor.
-
Reagents:
-
Vinyl iodide precursor
-
Alkylborane precursor (e.g., from hydroboration of an alkene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., DMF/THF/H₂O mixture)
-
-
Procedure: To a solution of the vinyl iodide and alkylborane in the chosen solvent system, the palladium catalyst and base are added. The reaction mixture is stirred at an elevated temperature (e.g., 40-60 °C) until completion, monitored by TLC. The reaction is then quenched, and the product is extracted and purified by column chromatography.
2. Ring-Closing Metathesis (RCM):
-
Reaction: Formation of the 12-membered macrocycle from a diene precursor.
-
Reagents:
-
Diene precursor
-
Ruthenium catalyst (e.g., Grubbs second-generation catalyst)
-
Solvent (e.g., degassed dichloromethane (B109758) or toluene)
-
-
Procedure: A solution of the diene precursor in a suitable solvent is degassed. The ruthenium catalyst is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the macrocyclic jatrophane core.
Total Synthesis of Jatrophone
The total synthesis of jatrophone, the first member of this class to be synthesized, has been accomplished by several groups, each employing a unique strategy.[8][11]
Experimental Protocol: Key Steps in Jatrophone Synthesis (General Approaches)
Note: The following protocols are generalized. Please consult the original publications for detailed procedures.[8][11]
1. Palladium-Catalyzed Carbonylative Coupling (Hegedus et al.):
-
Reaction: Macrocyclization via the coupling of a vinyl triflate with a vinyl stannane (B1208499) in the presence of carbon monoxide.
-
Reagents:
-
Vinyl triflate-vinyl stannane precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Carbon monoxide (CO) gas
-
Solvent (e.g., THF)
-
-
Procedure: The precursor is dissolved in the solvent in a reaction vessel equipped for handling CO gas. The palladium catalyst is added, and the vessel is pressurized with CO. The reaction is heated, and upon completion, the product is isolated and purified.
2. Intramolecular Aldol (B89426) Condensation/Macrocyclization (Smith et al.):
-
Reaction: Formation of the macrocycle through an intramolecular aldol reaction.
-
Reagents:
-
Acyclic precursor with terminal aldehyde and ketone functionalities
-
Base (e.g., LiHMDS)
-
Solvent (e.g., THF)
-
-
Procedure: The acyclic precursor is dissolved in a dry solvent and cooled to a low temperature (e.g., -78 °C). A solution of the base is added dropwise to effect the intramolecular cyclization. The reaction is quenched, and the product is worked up and purified.
Derivatization of the Jatrophane Scaffold
Derivatization of the jatrophane core is crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacological properties of these molecules.[6][12] Common modifications include esterification, hydrolysis, and modification of the double bonds within the macrocycle.[6]
Experimental Protocol: General Derivatization Methods
Note: These are general procedures. Specific conditions may vary depending on the substrate.
1. Esterification of Hydroxyl Groups:
-
Reaction: Acylation of free hydroxyl groups on the jatrophane skeleton.
-
Reagents:
-
Jatrophane with free hydroxyl group(s)
-
Acylating agent (e.g., acyl chloride or anhydride)
-
Base (e.g., pyridine, DMAP)
-
Solvent (e.g., dichloromethane)
-
-
Procedure: The jatrophane is dissolved in the solvent, and the base is added, followed by the acylating agent. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous acid and brine, dried, and the solvent is evaporated. The product is purified by chromatography.
2. Hydrolysis of Ester Groups:
-
Reaction: Cleavage of ester functionalities to reveal hydroxyl groups.
-
Reagents:
-
Esterified jatrophane
-
Base (e.g., K₂CO₃, NaOH) or Acid (e.g., HCl)
-
Solvent (e.g., methanol, THF/water)
-
-
Procedure: The jatrophane ester is dissolved in the solvent, and the base or acid is added. The reaction is stirred at room temperature or heated as required. Upon completion, the reaction is neutralized, and the product is extracted and purified.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of jatrophane derivatives, particularly their ability to inhibit P-glycoprotein and their cytotoxicity against cancer cell lines, is highly dependent on their substitution pattern.[6][12]
Table 1: Cytotoxicity of Selected Jatrophane Diterpenes against various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Jatrophane 1 | NCI-H460 | 10-20 | [7] |
| Jatrophane 1 | NCI-H460/R | 10-20 | [7] |
| Jatrophane 1 | U87 | 10-20 | [7] |
| Jatrophane 1 | U87-TxR | 10-20 | [7] |
| Jatrophane 1 | DLD1 | >50 | [7] |
| Jatrophane 1 | DLD1-TxR | >50 | [7] |
| Jatrophane 2 | U87 | ~20 | [7] |
| Sterenoid E | SMMC-7721 | 7.6 | [13] |
| Sterenoid E | HL-60 | 4.7 | [13] |
Table 2: P-glycoprotein Inhibition by Jatrophane Derivatives
| Compound | Cell Line | Activity Assay | Potency | Reference |
| Euphodendroidin D | P-gp overexpressing | Daunomycin transport | 2x more potent than cyclosporin (B1163) A | [12] |
| Jatrophane Derivative 19 | HepG2/ADR, MCF-7/ADR | Rho123 efflux | Potent MDR modulator | [14] |
| Jatrophane Derivative 25 | HepG2/ADR, MCF-7/ADR | Rho123 efflux | Potent MDR modulator | [14] |
| Jatrophane Derivative 26 | HepG2/ADR, MCF-7/ADR | Rho123 efflux | Potent MDR modulator | [14] |
| Epieuphoscopin B | MDR1-transfected | Mitoxantrone efflux | IC₅₀ = 1.71 µM | [11] |
Signaling Pathways and Experimental Workflows
Jatrophane Interaction with the PI3K/Akt Signaling Pathway
Some jatrophane diterpenes have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. For instance, certain jatrophanes can inhibit the PI3K/Akt/NF-κB pathway, leading to reduced P-gp expression and increased apoptosis in cancer cells.[15]
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.
General Workflow for Jatrophane Total Synthesis
The total synthesis of a complex natural product like a jatrophane diterpene involves a multi-step process, often employing a convergent strategy where key fragments are synthesized separately and then coupled.
Caption: Convergent synthesis strategy for jatrophane diterpenes.
Workflow for Jatrophane Derivatization and SAR Studies
The process of generating derivatives and evaluating their structure-activity relationships is a cyclical process involving synthesis, purification, characterization, and biological testing.
Caption: Workflow for jatrophane derivatization and SAR studies.
References
- 1. research.imc.ac.at [research.imc.ac.at]
- 2. Eur J Org Chem - 2014 - Lentsch - Jatrophane Diterpenes Preparation of The Western Fragment of PL 3 | PDF | Ether | Organic Synthesis [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. mdpi.com [mdpi.com]
- 9. Construction of the Bicyclic Carbon Framework of Euphosalicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
- 12. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jatrophane Diterpenes in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of jatrophane diterpenes, specifically focusing on their application in cancer cell culture experiments. The protocols detailed below are based on established methodologies for evaluating their efficacy as multidrug resistance (MDR) modulators and cytotoxic agents.
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found in various plant species, notably within the Euphorbiaceae family.[1][2][3] These compounds have garnered significant interest in cancer research due to their potent biological activities.[1][2][3] A primary focus of this research has been their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[4][5][6][7][8][9][10][11]
The primary mechanism by which jatrophanes overcome MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4][5][7][8][10][11] By blocking P-gp, jatrophanes increase the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity.[5][12] Furthermore, some jatrophane diterpenes have been shown to induce apoptosis and autophagy, as well as inhibit key cell survival signaling pathways such as the PI3K/AKT/NF-κB pathway.[1][5][13][14]
Data Presentation
The following tables summarize the cytotoxic and MDR reversal activities of various jatrophane diterpenes from published studies.
Table 1: Cytotoxicity of Jatrophane Diterpenes in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [1] |
| Guyonianins E and F | HEK293 (Human embryonic kidney) | Not Specified | 35-100 | [15] |
| Euphoheliphanes A-C | 6 Renal Cancer Cell Lines | Not Specified | < 50 | [16] |
| Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | MTT | 10-20 | [17] |
| Jatrophane 1 | NCI-H460/R (Resistant non-small cell lung carcinoma) | MTT | 10-20 | [17] |
| Jatrophane 1 | U87 (Glioblastoma) | MTT | 10-20 | [17] |
| Jatrophane 1 | U87-TxR (Resistant glioblastoma) | MTT | 10-20 | [17] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Compound/Component | Cell Line | Assay | Concentration | Effect | Reference |
| Euphomelliferenes A (2) | L5178Y MDR (Mouse lymphoma) | Rhodamine-123 exclusion | Dose-dependent | Significant MDR reversal | [4] |
| Euphomelliferenes A (2) | COLO 320 (Colon adenocarcinoma) | Rhodamine-123 exclusion | Dose-dependent | Significant MDR reversal | [4] |
| Component I (from Euphorbia Sororia) | MCF-7/ADR | Not Specified | Not Specified | Enhanced sensitivity to P-gp substrate chemotherapeutics | [5] |
| Component I (from Euphorbia Sororia) | HCT-8/T | Not Specified | Not Specified | Enhanced sensitivity to P-gp substrate chemotherapeutics | [5] |
| Jatrophane Derivative 17 | MCF-7/ADR | Doxorubicin (B1662922) sensitivity | EC50 = 182.17 ± 32.67 nM | High reversal activity | [12] |
| Euphodendroidin D (4) | Not Specified | Daunomycin transport | Not Specified | 2-fold more potent than cyclosporin (B1163) A | [10] |
| Jatrophanes from E. dendroides | NCI-H460/R | Not Specified | Concentration-dependent | Overcame paclitaxel (B517696) resistance | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is adapted from a study on jatrophone's effect on doxorubicin-resistant breast cancer cells.[1]
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7/ADR) in 96-well plates at a density of approximately 5 x 10³ cells per well.[1]
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare a dilution series of the jatrophane compound (e.g., 0.01, 0.1, 1.0, 10, 100 µM) in the appropriate cell culture medium.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the jatrophane compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 72 hours.[1]
3. Cell Fixation:
-
After incubation, carefully discard the medium.
-
Add 150 µL of 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1]
4. Staining:
-
Wash the plates three times with tap water and allow them to air dry.
-
Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes at room temperature in the dark.[1]
5. Absorbance Measurement:
-
Wash the plates three times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Rhodamine-123 Exclusion Assay for P-gp Modulation
This protocol is a standard method to assess the P-gp inhibitory activity of compounds.[4][18]
1. Cell Preparation:
-
Culture MDR cancer cells (e.g., L5178Y MDR or COLO 320) to 70-80% confluency.[4]
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
2. Treatment:
-
Pre-incubate the cells with various concentrations of the jatrophane compound for 30 minutes at 37°C.
-
Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control.
3. Rhodamine-123 Staining:
-
Add Rhodamine-123 to a final concentration of 5 µM to each cell suspension.
-
Incubate for 60 minutes at 37°C in the dark.
4. Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
5. Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the intracellular fluorescence of Rhodamine-123 using a flow cytometer (excitation at 488 nm, emission at 530 nm).
6. Data Analysis:
-
An increase in the intracellular fluorescence of Rhodamine-123 in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
-
Quantify the reversal of MDR by calculating the fluorescence ratio of treated cells to control cells.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to determine the effect of jatrophane compounds on the expression levels of key proteins in signaling pathways like PI3K/AKT/NF-κB.[1][5]
1. Cell Lysis:
-
Treat cells with the jatrophane compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, p-AKT, NF-κB, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
Visualizations
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive jatrophane diterpenes from Euphorbia guyoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Secure Verification [cer.ihtm.bg.ac.rs]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Model Studies of Jatrophane Diterpenes
Topic: Jatrophane Diterpenes in In Vivo Animal Models Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2][3] These compounds have garnered significant interest in drug discovery due to their complex structures and a wide range of biological activities.[1][3] Preclinical research has demonstrated their potential as anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance (MDR) reversal agents.[1] This document provides detailed application notes and protocols for the investigation of jatrophane diterpenes in in vivo animal models, based on available preclinical data. While the specific compound "jatrophane 2" is not extensively characterized in the reviewed literature, the following protocols are based on studies of structurally related and well-investigated jatrophane diterpenes.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Jatrophane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Positive Control |
| Compound 5 | NO Production Inhibition | RAW264.7 Macrophages | 16.86 - 32.49 | L-NMMA (IC50: 21.90 µM) |
| Compound 8 | NO Production Inhibition | RAW264.7 Macrophages | 16.86 - 32.49 | L-NMMA (IC50: 21.90 µM) |
| Compound 9 | NO Production Inhibition | RAW264.7 Macrophages | 16.86 - 32.49 | L-NMMA (IC50: 21.90 µM) |
| Compound 10 | NO Production Inhibition | RAW264.7 Macrophages | 16.86 - 32.49 | L-NMMA (IC50: 21.90 µM) |
| Compound 11 | NO Production Inhibition | RAW264.7 Macrophages | 16.86 - 32.49 | L-NMMA (IC50: 21.90 µM) |
| Compound 13 | NO Production Inhibition | RAW264.7 Macrophages | 16.86 - 32.49 | L-NMMA (IC50: 21.90 µM) |
| Data from a study on jatrophane diterpenoids isolated from Jatropha curcas.[4] |
Table 2: In Vivo Gastroprotective Effects of Jatrophane Diterpenes
| Compound | Animal Model | Dose (mg/kg) | % Lesion Reduction |
| Jatropholone B | Not Specified | 100 | 91 |
| Jatrophone (B1672808) | Not Specified | 100 | 93 |
| This data indicates a dose-dependent gastroprotective activity.[2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of Ear Edema
This protocol is a generalized procedure based on the reported anti-inflammatory activity of jatrophane diterpenes.[1]
Objective: To assess the in vivo anti-inflammatory effect of a jatrophane diterpene using a topical inflammation model.
Materials:
-
Jatrophane diterpene compound
-
Vehicle (e.g., acetone, ethanol/water mixture)
-
Phlogistic agent (e.g., croton oil, TPA)
-
Male/Female Swiss mice (6-8 weeks old)
-
Micropipettes
-
Punch biopsy tool (4 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Phlogistic agent + Vehicle
-
Group 3: Phlogistic agent + Jatrophane diterpene (low dose)
-
Group 4: Phlogistic agent + Jatrophane diterpene (medium dose)
-
Group 5: Phlogistic agent + Jatrophane diterpene (high dose)
-
Group 6: Phlogistic agent + Positive control (e.g., indomethacin)
-
-
Induction of Inflammation:
-
Prepare solutions of the phlogistic agent and the test compounds in the vehicle.
-
Apply a specific volume (e.g., 20 µL) of the phlogistic agent solution to the inner surface of the right ear of each mouse.
-
Simultaneously, apply the vehicle, jatrophane diterpene solution, or positive control to the same ear.
-
-
Evaluation of Edema:
-
After a predetermined time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.
-
Use a punch biopsy tool to collect a 4 mm disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
Calculate the edema as the difference in weight between the right and left ear punches.
-
Determine the percentage inhibition of edema for each treatment group compared to the phlogistic agent + vehicle group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Assessment of Antitumor Activity in a Xenograft Mouse Model
This protocol is based on the reported anticancer properties of jatrophane diterpenes and their ability to reverse multidrug resistance.[5][6]
Objective: To evaluate the in vivo antitumor efficacy of a jatrophane diterpene, alone or in combination with a standard chemotherapeutic agent, in a human tumor xenograft model.
Materials:
-
Jatrophane diterpene compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Human cancer cell line (e.g., MCF-7/ADR for multidrug resistance studies)[7]
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Standard chemotherapeutic agent (e.g., doxorubicin)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/saline mixture).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Jatrophane diterpene alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: Jatrophane diterpene + Chemotherapeutic agent
-
-
-
Treatment Administration:
-
Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).
-
Monitor tumor size using calipers at regular intervals (e.g., twice a week).
-
Record the body weight of the mice to assess toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Tumors may be processed for further analysis (e.g., histopathology, biomarker analysis).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth curves, t-test or ANOVA for final tumor weights).
Signaling Pathways and Visualizations
Several jatrophane diterpenes have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, jatrophone has been reported to inhibit the PI3K/Akt/NF-κB pathway in multidrug-resistant breast cancer cells.[8][9] Another jatrophane component has also been found to inhibit the PI3K/NF-κB pathway.[7]
Below are diagrams representing the proposed mechanism of action.
Caption: PI3K/Akt/NF-κB signaling pathway inhibition.
Caption: In vivo antitumor experimental workflow.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 4. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of jatrophane diterpenes, a class of compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] The methods outlined below are essential for the quality control, standardization, and pharmacokinetic studies of plant extracts and purified compounds from the Jatropha genus and other members of the Euphorbiaceae family.[1][2]
Introduction to Jatrophane Quantification
Jatrophane diterpenes are structurally complex macrocyclic compounds.[2] Their accurate quantification is crucial for establishing dose-response relationships and ensuring the consistency of botanical preparations and derived pharmaceuticals. The primary analytical techniques employed for the quantification of jatrophanes include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Key Analytical Methods and Protocols
This section details the experimental protocols for the most common analytical methods used for jatrophane quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of jatrophanes and related diterpenoids.[3]
a) HPLC with UV/Diode Array Detection (DAD)
This method is suitable for the quantification of jatrophanes with chromophores that absorb in the UV-Vis spectrum.
*Experimental Protocol: Quantification of Riolozatrione and other Diterpenoids in Jatropha dioica [4][5]
-
Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).
-
Sample Preparation:
-
Extract plant material with a suitable solvent (e.g., dichloromethane (B109758) or a hydroalcoholic mixture).[4]
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Quantification: Generate a calibration curve using a purified standard of the target jatrophane (e.g., riolozatrione).[4]
Workflow for HPLC-DAD Analysis of Jatrophanes
Caption: Experimental workflow for the quantification of jatrophane diterpenes using HPLC-DAD.
b) HPLC-UV Method for Jatrophone (B1672808) Quantification [6]
-
Linearity: The analytical curve for jatrophone was found to be linear in the range of 16.24-81.20 µg/mL.[6]
-
Recovery: The recovery of jatrophone in the analyzed samples ranged from 98.99% to 99.89%.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including some jatrophane diterpenes.
*Experimental Protocol: Analysis of Jatrophone in Jatropha curcas [7][8]
-
Instrumentation: GC-MS system.[8]
-
Column: BPX-5 SGE (5% phenyl polydimethylsiloxane) capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[8]
-
Injection Mode: Splitless.[8]
-
Temperature Program:
-
Initial temperature: 50°C for 3 min.
-
Ramp 1: 5°C/min to 80°C.
-
Ramp 2: 10°C/min to 340°C.[8]
-
-
Sample Preparation:
-
Quantification: Use an internal standard for accurate quantification and create a calibration curve with a pure standard.[10]
Workflow for GC-MS Analysis of Jatrophanes
Caption: General workflow for the analysis of jatrophane diterpenes by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers high sensitivity and selectivity for the analysis of complex mixtures and the identification and quantification of a wide range of jatrophanes.
Experimental Protocol: UHPLC-Q-Exactive-Orbitrap MS/MS Analysis [11]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Q-Exactive Orbitrap Mass Spectrometer.[11]
-
Column: A reverse-phase column such as a C18 is typically used.[12]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) is commonly used.[12]
-
Data Acquisition: Full scan and tandem MS (MS/MS) modes for identification and quantification.
-
Sample Preparation:
-
Extract the plant material with methanol (B129727) or another suitable solvent.[12]
-
The crude extract can be fractionated using column chromatography (e.g., silica (B1680970) gel) to reduce matrix effects.[12]
-
Dissolve the final fraction in the mobile phase for injection.[12]
-
-
Quantification: Simultaneous quantification of multiple compounds can be achieved by comparing with authentic standards.[11]
Logical Relationship in LC-MS based Quantification
Caption: Logical flow for compound identification and quantification using LC-MS/MS.
Summary of Quantitative Data
The following tables summarize the performance characteristics of the described analytical methods for jatrophane quantification.
Table 1: HPLC-DAD Method for Riolozatrione and other Diterpenoids in Jatropha dioica [4][5]
| Parameter | Value |
| Reproducibility (RSD) | |
| Retention Times | < 4.5% |
| Peak Areas | < 10.5% |
| Riolozatrione Quantitation | |
| Recovery | 102 - 108% |
| RSD | < 2.5% |
Table 2: HPLC-UV Method for Jatrophone [6]
| Parameter | Value |
| Linearity Range | 16.24 - 81.20 µg/mL |
| Recovery | 98.99 - 99.89% |
Method Validation
For all analytical methods, proper validation is essential to ensure reliable and reproducible results. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate quantification of jatrophane diterpenes. The choice of method will depend on the specific jatrophane of interest, the complexity of the sample matrix, and the required sensitivity and selectivity. For routine quality control, HPLC with UV or DAD detection is often sufficient. For more complex analyses, such as metabolite profiling or trace-level quantification, LC-MS/MS is the preferred technique. Proper method validation is paramount to ensure the generation of high-quality, reliable data in research and drug development settings.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultra high performance liquid chromatography-ultraviolet-electrospray ionization-micrOTOF-Q II analysis of flavonoid fractions from Jatropha tanjorensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jatrophane 2 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncology research due to their diverse biological activities. This document focuses on a specific compound, designated as jatrophane 2 , isolated from the roots of Euphorbia nicaeensis.[1][2] While many jatrophane derivatives exhibit direct cytotoxic effects against cancer cells, studies have shown that this compound is largely inactive in directly suppressing cancer cell growth.[3][2] Instead, its primary therapeutic potential appears to lie in its ability to inhibit P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells.[3][1] By blocking P-gp, this compound can potentially re-sensitize resistant cancer cells to conventional chemotherapeutic agents.[3][4][5][6][7]
It is important to note that the name "this compound" has also been used in patent literature to describe a different chemical entity, 2,5,7,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxy-jatropha-6(17),11E-diene, which is claimed to have direct anticancer activity.[8] This document, however, pertains to the this compound isolated and characterized in the peer-reviewed scientific literature by Krstić et al. (2021).
Data Presentation
As this compound has been reported to be almost completely inactive in terms of direct cytotoxicity, no significant IC50 values are available for this compound.[3][2] To provide context, the following table summarizes the cytotoxic activity of a structurally related compound, jatrophane 1 , isolated from the same source (Euphorbia nicaeensis).[3][1][2]
Table 1: Cytotoxic Activity of Jatrophane 1 Against Various Cancer Cell Lines [3][1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung carcinoma | 10 - 20 |
| NCI-H460/R | Doxorubicin-resistant non-small cell lung carcinoma | 10 - 20 |
| U87 | Glioblastoma | 10 - 20 |
| U87-TxR | Paclitaxel-resistant glioblastoma | 10 - 20 |
| DLD1 | Colorectal carcinoma | > 50 |
| DLD1-TxR | Doxorubicin-resistant colorectal carcinoma | > 50 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound in the context of cancer therapy is the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that is overexpressed in many multidrug-resistant cancer cells. It actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This compound, by inhibiting P-gp, can reverse this resistance, making the cancer cells susceptible to the cytotoxic effects of chemotherapy.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. For multidrug resistance reversal studies, also prepare solutions of the chemotherapeutic agent with and without this compound. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells.
Workflow:
Protocol: [12][13][14][15][16]
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI-H460/R or MCF7/ADR) and their parental sensitive cell line in a 96-well plate at an appropriate density. Incubate for 24 hours.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add medium containing various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 30 to 60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.
-
Cell Lysis: Add a lysis buffer to each well to release the intracellular rhodamine 123.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound, as characterized in recent scientific literature, demonstrates negligible direct cytotoxicity to cancer cells but functions as a P-glycoprotein inhibitor. This suggests its potential application as a chemosensitizing agent to overcome multidrug resistance in cancer therapy. The provided protocols for the MTT and rhodamine 123 efflux assays offer standardized methods for further investigation of this compound and other potential MDR modulators. Researchers should be mindful of the existing ambiguity in the nomenclature of "this compound" and ensure they are working with the intended, well-characterized compound.
References
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7410656B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Developing Jatrophane 2 as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane 2, a complex diterpene polyester (B1180765) identified as 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene (CAS No. 210108-86-4), represents a promising class of bioactive molecules isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Jatropha curcas. Jatrophane diterpenes are recognized for a wide array of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. A particularly compelling characteristic of this class of molecules is their potent ability to reverse multidrug resistance (MDR) in cancer cells through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[1][2][3][4][5] Furthermore, related jatrophane compounds, such as jatrophone, have been shown to modulate critical cell signaling pathways, including the PI3K/Akt/NF-κB pathway, which is frequently dysregulated in cancer.
These application notes provide a comprehensive overview of the potential applications of this compound as a research tool, with detailed protocols for investigating its biological activities.
Key Applications
-
Reversal of Multidrug Resistance (MDR): this compound is a potent inhibitor of P-glycoprotein (P-gp), a key transporter responsible for the efflux of chemotherapeutic agents from cancer cells.[3] This makes it a valuable tool for studying the mechanisms of MDR and for developing strategies to sensitize resistant cancer cells to conventional anticancer drugs.
-
Investigation of Cell Signaling Pathways: While direct evidence for this compound is still emerging, other jatrophanes are known to modulate the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and inflammation. This compound can be used to investigate the role of this pathway in various disease models.
-
Cytotoxicity and Anticancer Studies: Although some studies suggest that this compound may have low intrinsic cytotoxicity to some cancer cell lines, its ability to reverse MDR makes it a significant agent for combination studies with other cytotoxic drugs.[2] Its effects on cell viability should be assessed across a panel of cancer cell lines.
-
Antifeedant and Other Bioactivities: this compound has also been noted for its antifeedant activity against certain insects, suggesting its potential as a lead compound in agrochemical research.
Data Presentation
Table 1: P-glycoprotein (P-gp) Inhibition by this compound
| Cell Line | Assay Type | Substrate | This compound IC₅₀ (µM) | Positive Control (e.g., Verapamil) IC₅₀ (µM) | Reference |
| User-defined | Rhodamine 123 Efflux | Rhodamine 123 | User-determined | User-determined | [Protocol 1] |
| User-defined | Calcein-AM Efflux | Calcein | User-determined | User-determined | [Protocol 1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Reference |
| User-defined cancer cell line (e.g., MCF-7) | MTT Assay | User-determined | User-determined | [Protocol 2] |
| User-defined MDR cancer cell line (e.g., MCF-7/ADR) | MTT Assay | User-determined | User-determined | [Protocol 2] |
Note: The cytotoxic effects of this compound can vary significantly between cell lines. It is crucial to determine the IC₅₀ values in the specific cell models being investigated.
Table 3: Reversal of Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | Fold Reversal (FR) at specified this compound concentration | This compound Concentration (µM) | Reference |
| User-defined MDR cell line | Doxorubicin | User-determined | User-determined | [Protocol 2] |
| User-defined MDR cell line | Paclitaxel | User-determined | User-determined | [Protocol 2] |
Note: The Fold Reversal is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ of the chemotherapeutic agent in the presence of this compound.
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assessment using Rhodamine 123 Efflux Assay
This protocol describes a method to determine the inhibitory effect of this compound on P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF-7).
-
This compound (CAS 210108-86-4).
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Verapamil (positive control P-gp inhibitor).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Also, prepare a series of concentrations for the positive control, Verapamil (e.g., 1 to 100 µM).
-
Pre-incubation with Inhibitors: After 24 hours, remove the culture medium from the wells and wash the cells once with warm PBS. Add 100 µL of the prepared this compound or Verapamil solutions to the respective wells. For the control wells, add serum-free medium with the corresponding DMSO concentration. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 60-90 minutes at 37°C, protected from light.
-
Efflux Period: After incubation, remove the medium containing the inhibitors and Rhodamine 123. Wash the cells three times with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm). Alternatively, detach the cells using Trypsin-EDTA and analyze the fluorescence intensity by flow cytometry.
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation in treated cells relative to the untreated control cells. Plot the percentage of accumulation against the concentration of this compound and determine the IC₅₀ value (the concentration at which 50% of the maximal P-gp inhibition is achieved).
Workflow for P-gp Inhibition Assay
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
Protocol 2: Cell Viability and Multidrug Resistance (MDR) Reversal Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound and its ability to reverse MDR to a known chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
This compound.
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Cytotoxicity of this compound: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MDR Reversal: Treat MDR cells with increasing concentrations of a chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound (determined from the cytotoxicity assay).
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Cytotoxicity: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value of this compound.
-
MDR Reversal: Calculate the IC₅₀ of the chemotherapeutic agent with and without this compound. The Fold Reversal (FR) is calculated as: FR = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound).
-
Workflow for MDR Reversal Assay
Caption: Workflow for determining cytotoxicity and MDR reversal using the MTT assay.
Protocol 3: Investigation of the PI3K/Akt/NF-κB Signaling Pathway by Western Blotting
This protocol provides a method to assess whether this compound modulates the PI3K/Akt/NF-κB signaling pathway by analyzing the phosphorylation status and total protein levels of key pathway components.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-IκBα (Ser32), anti-IκBα, anti-NF-κB p65, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control (β-actin).
Signaling Pathway Diagram: Potential Modulation by this compound
Caption: Potential mechanism of this compound in the PI3K/Akt/NF-κB signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Jatrophane Diterpene Extraction
Welcome to the technical support center for jatrophane diterpene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenes and why are they important?
A1: Jatrophane diterpenes are a class of macrocyclic diterpenoids, characterized by a complex carbon skeleton. They are predominantly found in plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2][3][4] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and potent cytotoxic effects against various cancer cell lines.[1][2][3]
Q2: Which plant parts typically contain the highest concentration of jatrophane diterpenes?
A2: Jatrophane diterpenes can be found in various parts of the plant, including the roots, leaves, stems, and latex.[3] The roots are often a primary source for isolating these compounds.[1] However, the concentration and specific profile of jatrophanes can vary significantly depending on the plant species, geographical location, and time of harvest.
Q3: What are the most common methods for extracting jatrophane diterpenes?
A3: The most prevalent conventional method for extracting jatrophane diterpenes is maceration, followed by reflux extraction and Soxhlet extraction.[1] These methods are widely used due to their simplicity and cost-effectiveness.[1] Newer, more advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining attention as they can offer improved yields and are more environmentally friendly.[1][2]
Q4: What type of solvents are most effective for jatrophane diterpene extraction?
A4: Jatrophane diterpenes are typically of low to moderate polarity. Therefore, solvents in a similar polarity range are most effective for their extraction. Commonly used solvents include n-hexane, petroleum ether, dichloromethane (B109758), and chloroform.[1][2] Methanol (B129727) is also frequently used, particularly in initial extraction steps from powdered plant material.[3]
Q5: How can I improve the purity of my jatrophane extract?
A5: The purification of jatrophane diterpenes from a crude extract is a multi-step process. A common strategy involves initial partitioning of the extract between immiscible solvents to separate compounds based on their polarity. This is typically followed by one or more column chromatography steps. Adsorbents like silica (B1680970) gel and polyamide are frequently used.[3][5] Further purification can be achieved using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of jatrophane diterpenes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Jatrophane Diterpenes | Inappropriate Solvent Selection: The solvent may be too polar or non-polar for the target jatrophanes. | Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol). Consider using solvent mixtures to fine-tune polarity. |
| Incomplete Extraction: Insufficient extraction time or inadequate agitation. | Increase the extraction time and ensure thorough mixing of the plant material with the solvent. For maceration, consider continuous stirring. | |
| Low Concentration in Plant Material: The source material may have a naturally low abundance of jatrophanes. | Ensure correct plant identification and consider the time of harvest and plant part used, as these can affect metabolite concentration. | |
| Degradation of Jatrophanes: Jatrophanes can be sensitive to heat, light, or pH changes. | Avoid prolonged exposure to high temperatures. Use methods like maceration at room temperature or modern techniques like UAE at controlled temperatures. Protect the extract from light. | |
| Co-extraction of a Large Amount of Impurities | Broad Solvent Polarity: The chosen solvent may be extracting a wide range of compounds. | Employ a multi-step extraction strategy starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes before extracting with a more polar solvent for the jatrophanes. |
| Complex Plant Matrix: The plant material naturally contains a high diversity of secondary metabolites. | Utilize a defatting step with a non-polar solvent prior to the main extraction. Employ post-extraction purification techniques like liquid-liquid partitioning and column chromatography. | |
| Difficulty in Separating Jatrophanes during Column Chromatography | Poor Resolution: The chosen mobile phase may not be optimal for separating structurally similar jatrophanes. | Perform thorough TLC analysis to determine the optimal solvent system for separation before running the column. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than isocratic elution (using a single solvent mixture). |
| Column Overloading: Too much crude extract is loaded onto the column. | Use an appropriate amount of crude extract for the column size. As a general rule, a ratio of 1:30 to 1:100 of extract to silica gel is recommended. | |
| Irreversible Adsorption: Highly polar jatrophanes may bind too strongly to the silica gel. | Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica gel. | |
| Suspected Degradation of Jatrophanes during Purification | Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. | Use deactivated (neutral) silica gel or alumina for chromatography. This can be prepared by adding a small percentage of water to the silica gel. |
| Prolonged Exposure to Solvents: Some chlorinated solvents can contain traces of acid that may degrade the compounds over time. | Use high-purity, freshly opened solvents for chromatography and minimize the duration of the purification process. |
Data Presentation: Comparative Extraction Efficiency
While direct comparative studies on jatrophane extraction yields are limited in the literature, the following table provides an illustrative comparison based on general trends observed for diterpenes and other natural products. The values presented are hypothetical and intended to demonstrate the potential relative efficiencies of different methods.
| Extraction Method | Typical Solvent(s) | Relative Yield (%) * | Advantages | Disadvantages |
| Maceration | Dichloromethane, Methanol, n-Hexane | 100 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | n-Hexane, Ethyl Acetate | 120-150 | More efficient than maceration due to continuous solvent cycling. | Can degrade heat-sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (B145695), Methanol | 150-200 | Faster, improved yield, reduced solvent consumption. | Potential for localized heating if not controlled. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 130-180 | Environmentally friendly, highly selective, solvent-free final product. | High initial equipment cost. |
*Relative yield is expressed as a percentage relative to the yield obtained by maceration, which is set at a baseline of 100%.
Experimental Protocols
Protocol 1: Conventional Maceration and Column Chromatography Purification
This protocol outlines a standard procedure for the extraction and isolation of jatrophane diterpenes from dried plant material.
1. Preparation of Plant Material:
-
Dry the plant material (e.g., roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Maceration:
-
Place the powdered plant material in a large glass container.
-
Add a solvent of medium polarity, such as dichloromethane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v), to completely submerge the powder (a typical solid-to-solvent ratio is 1:10 w/v).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
3. Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extract the residue two more times with the same solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
4. Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform successive extractions with a non-polar solvent like n-hexane to remove fats and waxes.
-
The jatrophane-rich fraction will remain in the methanol/water layer.
5. Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry.
-
Dissolve the jatrophane-rich extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the desired jatrophane diterpenes.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compounds.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol describes a more rapid and efficient extraction method using ultrasonication.
1. Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Ultrasonic Extraction:
-
Place the powdered plant material in a flask.
-
Add a suitable solvent, such as ethanol or methanol (a typical solid-to-solvent ratio is 1:20 w/v).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for a specified period, typically 30-60 minutes.
-
Monitor and control the temperature of the ultrasonic bath to prevent degradation of the target compounds (e.g., maintain below 40°C).
3. Filtration and Concentration:
-
Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.
4. Purification:
-
The resulting crude extract can be purified using the liquid-liquid partitioning and column chromatography steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for the extraction and purification of jatrophane diterpenes.
Caption: A logical flowchart for troubleshooting low yield in jatrophane diterpene extraction.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
Technical Support Center: Chemical Synthesis of Jatrophanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of jatrophane diterpenes?
A1: The total synthesis of jatrophane diterpenes presents several significant challenges stemming from their complex molecular architecture. These include:
-
Construction of the Macrocyclic Core: Forming the strained 12- or 13-membered macrocycle is often a low-yielding and challenging step.[1]
-
Stereocontrol: Jatrophanes possess multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly in the highly substituted cyclopentane (B165970) ring, is a major hurdle.[2][3]
-
Functional Group Tolerance: The presence of numerous and diverse functional groups (esters, hydroxyls, ketones, epoxides) requires careful selection of reagents and protecting group strategies to ensure compatibility with various reaction conditions.[4]
-
Synthesis of Key Fragments: The preparation of the highly functionalized cyclopentane "western" fragment and the acyclic "eastern" fragment often requires lengthy and complex synthetic sequences.[5][6]
Q2: What are the most common strategies for constructing the jatrophane macrocycle?
A2: Several macrocyclization strategies have been employed in jatrophane synthesis. The most common include:
-
Ring-Closing Metathesis (RCM): This is a powerful and widely used method for forming the macrocyclic double bond. It often utilizes Grubbs or Hoveyda-Grubbs catalysts.[1][7][8]
-
Suzuki-Miyaura Cross-Coupling: Intramolecular Suzuki-Miyaura coupling can be used to form a biaryl bond within the macrocyclic ring or to couple fragments prior to a different macrocyclization step.[7][8]
-
Aldol (B89426) and Related Condensations: Intramolecular aldol reactions or other carbon-carbon bond-forming condensations have been used to close the macrocyclic ring.[3]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium-mediated coupling of an aldehyde with a vinyl halide is another effective method for macrocyclization.
Q3: How critical are protecting group strategies in jatrophane synthesis?
A3: Protecting group strategies are paramount in the synthesis of complex, polyfunctional molecules like jatrophanes. An effective strategy should:
-
Ensure Orthogonality: Protecting groups must be chosen so that they can be removed selectively without affecting other protecting groups or sensitive functionalities in the molecule.[9]
-
Withstand Reaction Conditions: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.
-
Minimize Steric Hindrance: Bulky protecting groups can sometimes hinder key reactions, such as macrocyclization, and should be chosen with care.
-
Facilitate Purification: The protecting groups should ideally lead to crystalline intermediates to facilitate purification.
The selection of protecting groups can significantly impact the overall efficiency and success of the synthesis.[10]
Troubleshooting Guides
Macrocyclization via Ring-Closing Metathesis (RCM)
Problem: Low yield or no reaction in the RCM step to form the jatrophane macrocycle.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Inactivity/Decomposition | • Ensure rigorous exclusion of air and moisture; use freshly distilled and degassed solvents. • Screen different generations of Grubbs or Hoveyda-Grubbs catalysts (e.g., G-II, HG-II). Some complex substrates require more robust catalysts. • Consider using a catalyst protector or scavenger to remove impurities that may poison the catalyst. |
| Unfavorable Substrate Conformation | • The linear precursor may adopt a conformation that disfavors intramolecular cyclization. Modifying the protecting groups or the length of the tethers connecting the terminal olefins can sometimes enforce a more favorable conformation. • High dilution conditions (0.001-0.005 M) are crucial to minimize intermolecular side reactions (dimerization/oligomerization). Use a syringe pump for slow addition of the substrate to the catalyst solution. |
| Steric Hindrance | • Bulky protecting groups near the reacting olefins can impede the approach of the catalyst. Consider switching to smaller protecting groups if possible. |
| Chelation of the Catalyst | • Free hydroxyl or other Lewis basic functional groups can chelate to the ruthenium center and inhibit catalysis. Protect any free hydroxyl groups prior to the RCM step. |
Stereocontrol in Cyclopentane Fragment Synthesis
Problem: Poor diastereoselectivity in the construction of the substituted cyclopentane core.
| Possible Cause | Troubleshooting Suggestion |
| Substrate Control Issues | • The inherent facial bias of the substrate may not be sufficient to control the stereochemical outcome. The use of chiral auxiliaries can enforce higher stereoselectivity.[5] • For reactions involving enolates, the choice of base and solvent can significantly influence the geometry of the enolate and thus the diastereoselectivity of the subsequent reaction. |
| Reagent Control Issues | • In reactions like hydroboration or dihydroxylation, the choice of reagent is critical. For example, using a bulkier hydroboration reagent can enhance selectivity for the less hindered face of a double bond.[5] • For asymmetric reactions, the choice of chiral ligand on the metal catalyst is paramount. Screening different ligands is often necessary to achieve high diastereoselectivity. |
| Temperature Effects | • Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
B-Alkyl Suzuki-Miyaura Cross-Coupling
Problem: Low yield in the B-Alkyl Suzuki-Miyaura coupling of cyclopentane and side-chain fragments.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Transmetalation | • The choice of base is critical for activating the boronic acid/ester for transmetalation. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or organic bases. • The presence of water can be beneficial in some Suzuki couplings; experiment with aqueous solvent mixtures. |
| β-Hydride Elimination | • With alkylboron reagents, β-hydride elimination can be a competing side reaction. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over β-hydride elimination. |
| Catalyst Deactivation | • Ensure the reaction is thoroughly degassed to prevent oxidation of the palladium catalyst. • Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated in situ. |
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Transformations in Jatrophane Synthesis
| Transformation | Substrate Type | Reagent/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Stereoselective C2-Elongation | Chiral Aldehyde | (R)-HYTRA | >95 | >10:1 | [5] |
| Ring-Closing Metathesis | Diene Precursor | Grubbs II Catalyst | 85-95 | N/A | [5] |
| Hydroboration/Oxidation | Cyclopentene (B43876) | Thexylborane, H₂O₂ | >90 | >20:1 | [5] |
| B-Alkyl Suzuki-Miyaura Coupling | Cyclopentylborane + Vinyl Iodide | Pd(OAc)₂, SPhos, K₃PO₄ | 70-85 | N/A | [7][8] |
| Macrocyclization (RCM) | Acyclic Triene | Hoveyda-Grubbs II | 50-70 | N/A | [7] |
Experimental Protocols
1. General Procedure for Ring-Closing Metathesis (RCM) for Cyclopentane Formation [5]
To a solution of the diene precursor (1.0 equiv) in dry, degassed CH₂Cl₂ (0.01 M) under an argon atmosphere is added Grubbs second-generation catalyst (5 mol %). The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclopentene product.
2. General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling [7][8]
A mixture of the cyclopentylborane derivative (1.2 equiv), the vinyl iodide fragment (1.0 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (3.0 equiv) is placed in a dry flask under an argon atmosphere. A degassed mixture of toluene (B28343) and water (10:1, 0.1 M) is added, and the reaction mixture is heated to 80 °C for 12-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: A common synthetic strategy for jatrophanes.
Caption: Troubleshooting workflow for low RCM yield.
References
- 1. researchgate.net [researchgate.net]
- 2. research.imc.ac.at [research.imc.ac.at]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 6. Efforts toward the total synthesis of a jatrophane diterpene | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Protecting-group-free synthesis as an opportunity for invention - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane 2 Stability and Degradation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during experiments with jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: My jatrophane compound appears to be losing activity over a short period in my aqueous assay buffer. What could be the cause?
A1: Jatrophane diterpenes can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. The ester functionalities present in many jatrophanes are prone to hydrolysis, which can be catalyzed by acidic or basic conditions. It is also possible that components of your buffer are reacting with the compound. We recommend evaluating the pH of your buffer and considering a pH stability study.
Q2: I am observing multiple peaks in my chromatogram when analyzing a supposedly pure jatrophane sample. What could be the reason?
A2: The appearance of multiple peaks can be indicative of degradation, isomerization, or the presence of impurities from the isolation process. Jatrophanes, like other diterpenes, can be sensitive to light, temperature, and pH, leading to the formation of degradation products.[1] It is crucial to ensure proper storage and handling of your samples. We recommend performing a forced degradation study to identify potential degradation products and developing a stability-indicating HPLC method.
Q3: What are the best practices for storing jatrophane compounds to ensure their long-term stability?
A3: To minimize degradation, jatrophane compounds should be stored as a dry solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or -80°C).[2] For solutions, prepare them fresh in a suitable anhydrous organic solvent and store them at low temperatures for short periods. Avoid repeated freeze-thaw cycles.
Q4: Can enzymatic activity in my cell-based assay affect the stability of my jatrophane compound?
A4: Yes, it is possible that cellular enzymes, such as esterases, could metabolize the ester groups commonly found on jatrophane skeletons, leading to inactivation or alteration of the compound's activity. If you suspect enzymatic degradation, you can include appropriate enzyme inhibitors as a control in your experiment or use cell lysates to pre-incubate the compound and analyze for degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing potency of the jatrophane compound in repeated experiments. | Degradation in stock solution. | 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles. 3. Analyze the purity of the stock solution over time using HPLC. |
| High variability between replicate wells. | Inhomogeneous solution or precipitation. | 1. Ensure the jatrophane is fully dissolved in the solvent before preparing dilutions. 2. Check for precipitation in the assay plate. 3. Consider using a different solvent or a co-solvent to improve solubility. |
| Complete loss of activity. | Rapid degradation in assay buffer. | 1. Perform a stability study of the jatrophane in the assay buffer at the experimental temperature. 2. Adjust the pH of the buffer to be as close to neutral as possible, if the assay allows. 3. Reduce the incubation time of the compound in the buffer. |
Issue 2: Analytical Challenges in Characterization and Quantification
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks or shoulders on the main peak in HPLC. | On-column degradation or isomerization. | 1. Modify HPLC parameters: change mobile phase composition, pH, or temperature. 2. Use a shorter analysis time. 3. Ensure the mobile phase is compatible with the compound's stability. |
| Poor peak shape (tailing or fronting). | Interaction with the stationary phase or poor solubility. | 1. Test different HPLC columns (e.g., C18, Phenyl-Hexyl). 2. Adjust the mobile phase composition and pH. 3. Ensure the injection solvent is compatible with the mobile phase. |
| Difficulty in obtaining reproducible quantification. | Degradation during sample preparation. | 1. Minimize the time between sample preparation and analysis. 2. Keep samples on ice or at a controlled low temperature during preparation. 3. Use an internal standard to correct for variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Jatrophane Compound
This protocol is designed to identify potential degradation products and pathways for a jatrophane compound under various stress conditions.[1][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the jatrophane compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the jatrophane compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C for 72 hours.[4]
-
Photodegradation: Expose a solution of the jatrophane compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV method and LC-MS to identify and characterize the degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Propose the structure of the degradation products based on the MS data.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating the intact jatrophane from its degradation products.[5][6]
1. Instrument and Columns:
-
Use an HPLC system with a UV or PDA detector.
-
Screen different columns, such as a C18, C8, and Phenyl-Hexyl column, to find the best selectivity.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol (B129727) and water.
-
Add a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.
-
Evaluate different pH values of the aqueous phase.
3. Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation products identified in the forced degradation study.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.
Visualizations
Caption: Potential degradation pathways for jatrophane diterpenes.
Caption: Workflow for a jatrophane forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Jatrophane 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of jatrophane 2, a diterpene polyester (B1180765) isolated from Euphorbia peplus.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a jatrophane diterpene polyester with potential biological activity, including anti-inflammatory and cytotoxic effects, that is being investigated for various therapeutic applications.[5][6][7] Like many other complex natural products, this compound is a lipophilic molecule with inherently low aqueous solubility. This poor solubility can significantly hinder its study in aqueous-based in vitro assays and limit its bioavailability in in vivo models, posing a major challenge for its development as a therapeutic agent.[8][9]
Q2: What are the initial steps I should take to dissolve this compound for my experiments?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for creating high-concentration stock solutions of hydrophobic compounds.[10][11] From this stock, you can make further dilutions into your aqueous experimental medium. It is crucial to assess the final solvent concentration to ensure it does not exceed the tolerance level of your experimental system (e.g., typically <0.5% for cell-based assays).
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final aqueous medium. Try working with a lower final concentration.
-
Increase the volume of the aqueous phase: Slowly add the DMSO stock solution to a larger volume of the aqueous medium while vortexing or stirring to facilitate rapid dispersion.
-
Use a co-solvent system: Incorporating a less toxic co-solvent, such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol, in your final solution can sometimes improve solubility.
-
Explore formulation strategies: If simple dilution is not effective, you may need to consider more advanced formulation techniques such as complexation with cyclodextrins or encapsulation in liposomes or nanoparticles.
Q4: What are some advanced formulation strategies to improve the solubility and bioavailability of this compound?
A4: Several advanced techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a more water-soluble inclusion complex.[12][13][14]
-
Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs within the bilayer, allowing for their dispersion in aqueous solutions.[15][16][17][18]
-
Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can improve its aqueous dispersibility, stability, and potentially enable targeted delivery.[8][19]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in Culture Medium | Visually inspect the culture wells for any signs of precipitation after adding the compound. If observed, consider the troubleshooting steps in FAQ Q3 . Prepare fresh dilutions for each experiment. |
| High Final Solvent Concentration | Calculate the final concentration of the organic solvent (e.g., DMSO) in your assay. Ensure it is below the toxicity threshold for your cell line. Run a solvent-only control to assess its effect on cell viability and the experimental readout. |
| Interaction with Serum Proteins | Components in the fetal bovine serum (FBS) or other serum supplements can bind to hydrophobic compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your experimental design allows. |
| Compound Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, lowering the actual concentration in solution. Using low-adhesion microplates or glassware may mitigate this issue. |
Issue 2: Poor Bioavailability in Animal Studies
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility in Formulation | The compound may be precipitating in the gastrointestinal tract upon oral administration or at the injection site for parenteral routes. An appropriate formulation is critical. |
| First-Pass Metabolism | This compound may be rapidly metabolized by the liver before reaching systemic circulation. Formulation strategies like nanoparticles can sometimes protect the drug from premature metabolism. |
| P-glycoprotein (P-gp) Efflux | Some jatrophane diterpenes are known to interact with P-gp, a drug efflux pump that can limit cellular uptake and bioavailability.[6][7] Co-administration with a P-gp inhibitor might be considered if this is identified as a mechanism of resistance. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies for enhancing the solubility of hydrophobic compounds like this compound. Note: The quantitative values presented are illustrative for typical hydrophobic drugs and are not specific experimental data for this compound.
| Method | Principle | Typical Fold Increase in Aqueous Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., PEG 400) | Increases the polarity of the solvent system, allowing for better dissolution of hydrophobic solutes. | 10 - 100 | Simple to prepare. | Potential for in vivo toxicity; may not be suitable for all applications. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in the central cavity of the cyclodextrin molecule.[20][21] | 100 - 1,000 | High solubilization capacity; can improve stability. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins. |
| Liposomal Formulation | Incorporates the drug into the lipid bilayer of vesicles.[15][22] | > 1,000 | Biocompatible; can be used for targeted delivery; protects the drug from degradation. | More complex preparation; potential for stability issues. |
| Nanoparticle Formulation | Encapsulates the drug within a polymeric matrix. | > 1,000 | High drug loading capacity; controlled release; potential for targeted delivery. | Complex manufacturing process; potential for immunogenicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Mixing: Accurately weigh the this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the mortar to form a paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of the free this compound.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Solution Preparation: Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a volatile organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask. The drug-to-lipid ratio may need to be optimized (e.g., 1:10 to 1:50 by weight).
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18]
-
Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or gel filtration.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Signaling Pathways
Jatrophane diterpenes have been suggested to modulate cellular processes through pathways such as the Protein Kinase C (PKC) and phosphoinositide signaling pathways.[23][24][25][26][27][28] The following diagrams illustrate these general pathways.
Caption: Generalized Protein Kinase C (PKC) signaling pathway.
Caption: Overview of the Phosphoinositide (PI) signaling pathway.
Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Logical workflow for selecting a solubility enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenoids from Euphorbia peplus. | Semantic Scholar [semanticscholar.org]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Inclusion complex formation between alpha-cyclodextrin and biodegradable aliphatic polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]
- 27. bosterbio.com [bosterbio.com]
- 28. protein kinase C (PKC) signaling pathwayRat Genome Database [rgd.mcw.edu]
jatrophane 2 cytotoxicity and off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the experimental use of jatrophane diterpenes, focusing on their cytotoxicity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenes and why are they of interest?
A1: Jatrophane diterpenes are a class of naturally occurring macrocyclic compounds predominantly found in plants of the Euphorbiaceae family.[1][2][3] They possess a complex and unique carbon skeleton that has attracted significant interest from chemists and pharmacologists.[2] Their primary appeal lies in their diverse and potent biological activities, including significant cytotoxic effects against various cancer cell lines, anti-inflammatory, and antiviral properties.[1][3]
Q2: What is the primary mechanism of cytotoxicity for jatrophane diterpenes?
A2: The cytotoxic mechanism of jatrophane diterpenes is multifaceted and can vary between different analogues. However, a prominent mechanism involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3] One of the well-documented pathways affected by jatrophanes, such as jatrophone (B1672808), is the PI3K/Akt/NF-κB signaling cascade.[4] By inhibiting this pathway, these compounds can induce apoptosis and autophagy in cancer cells.[4]
Q3: What are the known off-target effects of jatrophane diterpenes?
A3: A significant off-target effect of many jatrophane diterpenes is their interaction with P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance (MDR) in cancer cells.[2][5][6][7][8] Several jatrophane diterpenes have been identified as potent P-gp inhibitors.[5][6][7][8][9] This can be a therapeutically advantageous off-target effect, as it can reverse multidrug resistance and enhance the efficacy of co-administered chemotherapeutic drugs.[6] To date, comprehensive off-target screening of jatrophane diterpenes against a broad panel of kinases and receptors has not been extensively reported in the public domain. Such studies would be valuable for a more complete safety and selectivity profile.
Q4: I am observing inconsistent results in my cytotoxicity assays with a jatrophane compound. What are the common causes?
A4: Inconsistent results in cytotoxicity assays with natural products like jatrophanes can arise from several factors. These include:
-
Compound Solubility: Jatrophane diterpenes can be lipophilic and may precipitate in aqueous culture media, leading to inaccurate dosing and variability.[10]
-
Direct Assay Interference: Some natural products can directly interact with assay reagents. For instance, they might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[10]
-
Cell Culture Conditions: Variations in cell density, passage number, and culture media composition can all contribute to inconsistent results.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a common source of variability.
Troubleshooting Guides
Troubleshooting High Background in MTT Assays
High background absorbance in MTT assays can obscure the true cytotoxic effect of a jatrophane compound. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Direct reduction of MTT reagent by the jatrophane compound | Run a cell-free control with the jatrophane compound and MTT reagent to see if a color change occurs. If it does, consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[10] |
| Contamination of culture medium | Ensure all reagents and media are sterile. Phenol (B47542) red in the medium can also contribute to background, so using a phenol red-free medium during the MTT incubation step is advisable.[11] |
| Precipitation of the jatrophane compound | Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, try dissolving the compound in a different solvent or using a lower final solvent concentration. Gentle sonication can also aid in dissolution.[10] |
| Extended incubation time | Avoid incubating the MTT reagent for longer than four hours, as this can lead to increased background absorbance.[11] |
Troubleshooting Incomplete Formazan (B1609692) Crystal Solubilization
Incomplete dissolution of formazan crystals is a frequent issue that leads to inaccurate and variable absorbance readings.
| Potential Cause | Recommended Solution |
| Insufficient mixing | After adding the solubilization solvent (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also help.[12] |
| Inappropriate solvent volume | Use a sufficient volume of the solubilization solvent to ensure all crystals are dissolved. Typically, a volume equal to the initial culture medium volume is used. |
| Cell clumping | For suspension cells, ensure a single-cell suspension before plating to prevent clumps that can lead to localized, difficult-to-dissolve formazan crystals. |
Quantitative Data on Jatrophane Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various jatrophane diterpenes against a range of human cancer cell lines.
| Jatrophane Diterpene | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Jatrophone | WiDr | Colon Adenocarcinoma | 8.97 | [10] |
| Jatrophone | HeLa | Cervical Cancer | 5.13 | [10] |
| Jatrophone | HepG2 | Liver Cancer | 3.2 | [9] |
| Jatrophone | AGS | Stomach Cancer | 2.5 | [9] |
| Curcusone B | WiDr | Colon Adenocarcinoma | 18.24 | [10] |
| Curcusone B | HeLa | Cervical Cancer | 19.60 | [10] |
| Jatropholone A | WiDr | Colon Adenocarcinoma | 15.20 | [10] |
| Jatropholone A | HeLa | Cervical Cancer | 36.15 | [10] |
| Euphohelinoid G | HepG2 | Liver Cancer | 8.1 | [12] |
| Euphohelinoid G | HeLa | Cervical Cancer | 9.2 | [12] |
| Euphohelinoid G | HL-60 | Promyelocytic Leukemia | 10.5 | [12] |
| Euphohelinoid G | SMMC-7721 | Liver Cancer | 11.3 | [12] |
| Euphornin L | HL-60 | Promyelocytic Leukemia | 2.7 | [12] |
| Euphoscopin F | HL-60 | Promyelocytic Leukemia | 9.0 | [12] |
Experimental Protocols
MTT Assay for Cytotoxicity of Jatrophane Diterpenes
This protocol is adapted from methodologies used for assessing the cytotoxicity of diterpenes from Jatropha species.[5][10]
Materials:
-
Jatrophane diterpene stock solution (e.g., in DMSO)
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 200 µL of complete medium) and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the jatrophane diterpene in complete culture medium. Remove the old medium from the cells and add 200 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control. Incubate for 48 hours.[5]
-
MTT Addition: After the incubation period, remove 100 µL of the medium and add 15 µL of the MTT solution to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Shake the plate for 15 minutes and then measure the absorbance at 550 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity of Jatrophone
This protocol is based on the SRB assay used to determine the cytotoxicity of jatrophone.[13][14]
Materials:
-
Jatrophone stock solution
-
Human cancer cell line of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microplates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of jatrophone for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[13] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.
-
Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with cell number. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB signaling pathway.
Caption: General workflow for a cytotoxicity assay.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Jatrophane NMR Signal Assignment: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: My 1H-NMR spectrum shows severe signal overlap, especially in the aliphatic region. How can I resolve these signals?
A1: Signal overlap is a common issue with jatrophanes due to their complex and often flexible macrocyclic structure. Here are several strategies to address this:
-
2D NMR Spectroscopy: Employ a suite of 2D NMR experiments to disperse the signals into a second dimension. The most critical experiments are:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[1][3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and assigning quaternary carbons.[1][3][4]
-
-
Change of Solvent: Rerunning the NMR in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can induce differential shifts in proton resonances, potentially resolving overlapping signals.[1][5]
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve resolution.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational exchange is occurring.
Q2: I am struggling to determine the relative stereochemistry of the chiral centers in my jatrophane. Which experiments are most helpful?
A2: The flexible nature of the jatrophane ring system makes determining relative stereochemistry challenging.[6] The primary tool for this is NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) .
-
NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence of a NOESY/ROESY cross-peak between two protons indicates they are on the same face of the molecule.[1]
-
Coupling Constants (J-values): Analysis of 3JHH coupling constants from high-resolution 1H-NMR spectra can provide information about dihedral angles, which in turn helps to define the relative stereochemistry.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[6][7]
-
Comparison with Known Compounds: Comparing the 1H and 13C NMR data of your compound with those of structurally similar, previously characterized jatrophanes can provide valuable clues to the stereochemistry.[6][8][9]
Q3: The signals for some protons in my jatrophane are broad. What is the likely cause and how can I sharpen them?
A3: Broad signals in the NMR spectrum of a jatrophane are often indicative of conformational flexibility or intermediate exchange processes on the NMR timescale.[1][10]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the best way to investigate this.
-
Lowering the temperature may slow down the conformational exchange enough to "freeze out" individual conformers, resulting in sharp signals for each.
-
Increasing the temperature may accelerate the exchange, leading to a sharpening of the averaged signals.
-
-
Sample Concentration: High sample concentrations can lead to aggregation and peak broadening. Try acquiring the spectrum at a lower concentration.
-
Solvent Viscosity: A highly viscous solvent can also lead to broader lines. Ensure your solvent choice is appropriate.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is pure.
Q4: How can I confidently assign the positions of acyl groups (e.g., acetate (B1210297), benzoate) on the jatrophane skeleton?
A4: The positions of ester functionalities are determined primarily through long-range correlations in an HMBC spectrum. Look for correlations between the protons of the jatrophane skeleton and the carbonyl carbons of the acyl groups.
For example, a correlation between a proton at a specific position on the jatrophane core (e.g., H-3) and the carbonyl carbon of a benzoyl group (around δC 165-167 ppm) would place the benzoyl group at C-3.[1] Similarly, correlations to acetate carbonyls (around δC 170 ppm) will pinpoint their locations.
Experimental Protocols & Data
Key 2D NMR Experiments for Jatrophane Analysis
The following table summarizes the key 2D NMR experiments, their purpose, and typical experimental parameters for jatrophane analysis.
| Experiment | Purpose | Key Information Gained |
| COSY | Identifies scalar-coupled protons (typically separated by 2-4 bonds). | Reveals proton-proton connectivity within spin systems (e.g., identifying adjacent CH, CH2 groups).[2][3] |
| HSQC | Correlates protons to their directly attached carbons (one-bond correlation). | Assigns protons to their corresponding carbons; helps resolve overlapping proton signals.[3][4] |
| HMBC | Shows long-range correlations between protons and carbons (2-4 bonds). | Connects different spin systems, assigns quaternary carbons, and determines the position of substituents like acyl groups.[1][3][4] |
| NOESY/ROESY | Detects through-space correlations between protons (< 5Å). | Determines the relative stereochemistry and provides insights into the 3D conformation of the molecule.[1][11] |
Representative 13C-NMR Chemical Shift Ranges for Jatrophane Skeletons
The following table provides typical 13C-NMR chemical shift ranges for common carbons in a jatrophane core. These values can vary depending on substitution patterns.
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C-1 | 30 - 45 | Methylene group. |
| C-2 | 30 - 45 | Methine or quaternary carbon, often oxygenated. |
| C-3 | 70 - 85 | Oxygenated methine. |
| C-4 | 120 - 145 | Olefinic carbon. |
| C-5 | 120 - 145 | Olefinic carbon. |
| C-6 | 35 - 55 | Quaternary carbon. |
| C-7 | 70 - 85 | Oxygenated methine. |
| C-8 | 70 - 85 | Oxygenated methine. |
| C-9 | 40 - 60 | Methine, often oxygenated. |
| C-10 | 35 - 55 | Quaternary carbon. |
| C-11 | 125 - 140 | Olefinic carbon. |
| C-12 | 125 - 140 | Olefinic carbon. |
| C-13 | 30 - 50 | Methine. |
| C-14 | 70 - 85 | Oxygenated methine. |
| C-15 | 60 - 80 | Oxygenated quaternary carbon. |
| Me groups | 15 - 30 | Methyl groups attached to the core. |
| Acetate CO | 168 - 172 | Carbonyl carbon of acetate groups. |
| Benzoate (B1203000) CO | 164 - 168 | Carbonyl carbon of benzoate groups. |
Note: Data compiled from various sources.[8][10][12] These are general ranges and can shift based on the specific substitution and conformation of the molecule.
Visual Troubleshooting Workflows
Diagram 1: General Workflow for Jatrophane NMR Signal Assignment
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The absolute stereochemical characterization of two new jatrophane diterpenes from Euphorbia esula - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.ubc.ca [chem.ubc.ca]
- 12. researchgate.net [researchgate.net]
Jatrophane Diterpene Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of jatrophane diterpenes.
Troubleshooting & FAQs
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question 1: My initial plant extract is a very complex mixture, and the TLC plate shows many overlapping spots. How should I approach fractionation?
Answer: Dealing with complex mixtures is a primary challenge in jatrophane isolation.[1] A multi-step separation protocol is essential. Begin with solvent-solvent partitioning to divide the crude extract into fractions of varying polarity. A widely used technique involves suspending the concentrated extract in a methanol-water (MeOH/H2O) mixture and partitioning it against a non-polar solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).[1] This initial step simplifies the mixture, making subsequent chromatographic purification more manageable.
Question 2: I am struggling to separate structurally similar jatrophane analogues that co-elute during chromatography. What are the most effective techniques for this?
Answer: The presence of numerous structurally-related analogues is a known difficulty in jatrophane purification.[1] Success often requires a combination of chromatographic methods.
-
Initial Fractionation: Start with lower resolution techniques like Vacuum Liquid Chromatography (VLC) or polyamide column chromatography to get simpler fractions.[2]
-
Final Purification: For the final separation of closely related compounds, high-resolution methods are necessary. A combination of normal-phase (NP) and reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) is highly effective for isolating pure compounds.[2] In some cases, semi-preparative supercritical fluid chromatography (SFC) has also been successfully used.[3]
Question 3: My final yields of pure jatrophanes are consistently low. What steps can I take to improve recovery?
Answer: Low yield is a common problem, partly due to the low abundance of these compounds in the source material.[4] To optimize recovery:
-
Extraction Efficiency: Ensure your initial extraction is thorough. Maceration at room temperature is the most frequently reported method, followed by reflux and Soxhlet extraction.[4][5] The choice of method may need to be optimized for your specific plant material.
-
Minimize Transfers: Reduce the number of purification steps and sample transfers wherever possible to minimize physical loss of the material.
-
Prevent Degradation: When concentrating extracts, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 40°C) to avoid thermal degradation of the diterpenes.[1]
Question 4: How can I effectively remove chlorophyll (B73375) from my initial extract, as it is interfering with my initial chromatography steps?
Answer: Chlorophyll is a common, relatively non-polar contaminant that can be problematic.[6] It can typically be separated during the initial silica (B1680970) gel column chromatography step, as it will elute with the non-polar solvent front.[6] If your target compounds are more polar, techniques that don't retain non-polar molecules, such as certain types of ion-exchange chromatography, can also be effective in washing away the chlorophyll.[6]
Question 5: My target compound is co-eluting with an impurity in HPLC. How can I improve the resolution?
Answer: When co-elution occurs, you need to alter the selectivity of your chromatographic system.
-
Switch Chromatography Mode: If you are using normal-phase (NP) HPLC, try a reversed-phase (RP-HPLC) method, or vice-versa. The different separation mechanisms will almost certainly change the elution pattern.[2]
-
Change the Mobile Phase: Modifying the organic solvent in the mobile phase (e.g., switching from methanol (B129727) to acetonitrile (B52724) in RP-HPLC) can alter selectivity and resolve overlapping peaks.
-
Use a Different Stationary Phase: If changing the mobile phase is not sufficient, using an HPLC column with a different stationary phase chemistry (e.g., switching from a C18 to a Phenyl-Hexyl or Cyano column in RP-HPLC) can provide a different selectivity and achieve the desired separation.
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.
Protocol 1: General Extraction and Fractionation of Jatrophane Diterpenes
This protocol is a generalized multi-step method adapted from established procedures for macrocyclic diterpene isolation.[1][2][4]
-
Preparation of Plant Material: Air-dry the plant material (e.g., whole plants, roots) at room temperature and grind it into a fine powder.
-
Extraction:
-
Perform maceration by soaking the powdered plant material in a solvent mixture, such as dichloromethane:acetone (2:1) or methanol (MeOH), at room temperature for 48-72 hours with occasional agitation.[1][4] Maceration is the most common method reported.[5]
-
Filter the mixture and concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[1]
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a MeOH:H₂O (e.g., 3:2 or 75:25) mixture.[1][2]
-
Perform liquid-liquid extraction against a non-polar solvent like chloroform (CHCl₃) or n-hexane to separate compounds based on polarity.[7]
-
Collect the organic and aqueous phases separately and concentrate them for further analysis. The jatrophane diterpenes are typically of low to moderate polarity and will be found in the organic phase.[4]
-
-
Initial Chromatographic Fractionation:
-
Subject the organic phase extract to Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel.[2]
-
Elute with a stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc), and finally methanol (MeOH).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.
-
Table 1: Common Extraction Methods for Jatrophane Diterpenes
| Extraction Method | Frequency of Use | Common Solvents | Notes |
| Maceration | ~62%[4] | Methanol, Ethanol, Dichloromethane/Acetone[1][7] | Most common method; suitable for heat-sensitive compounds. |
| Reflux | ~13%[4] | Methanol, Ethanol | Uses heating, which can increase extraction efficiency but may degrade some compounds. |
| Soxhlet Extraction | ~8%[4] | n-Hexane, Chloroform, Ethyl Acetate[7] | Continuous extraction method; efficient but uses heat. |
| Hot Solvent Extraction | ~5%[4] | Not specified | General term for extraction with heated solvents. |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
Following initial fractionation, HPLC is used for final purification to isolate individual compounds.[2]
-
Sample Preparation: Dissolve the dried, semi-purified fraction from Protocol 1 in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm syringe filter.
-
Normal-Phase (NP-HPLC):
-
Column: Silica or Diol-bonded column.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) (IPA) or ethyl acetate (EtOAc).
-
Detection: UV detector, typically at 210-254 nm.
-
-
Reversed-Phase (RP-HPLC):
-
Column: C18 or C8 bonded silica column.
-
Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent like methanol (MeOH) or acetonitrile (ACN).
-
Detection: UV detector, typically at 210-254 nm.
-
-
Fraction Collection: Collect peaks corresponding to individual compounds, combine fractions of the same compound from multiple runs, and evaporate the solvent to obtain the pure jatrophane diterpene.
-
Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC and its structure using spectroscopic methods like NMR and MS.[4]
Table 2: Representative Chromatographic Purification Sequence
| Step | Technique | Stationary Phase | Example Mobile Phase System (Gradient) | Purpose |
| 1. Initial Fractionation | VLC / Column Chromatography | Silica Gel 60 | n-Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOH | Coarse separation into simpler fractions |
| 2. Intermediate Purification | Flash Chromatography | Silica Gel or C18 | Varies based on fraction polarity | Further simplification of fractions |
| 3. Final Purification A | Preparative NP-HPLC | Silica Gel | n-Hexane / Isopropanol | Isolate specific non-polar to mid-polar compounds |
| 4. Final Purification B | Preparative RP-HPLC | C18 | Water / Acetonitrile or Water / Methanol | Isolate specific mid-polar to polar compounds |
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the isolation of jatrophane diterpenes.
Caption: Troubleshooting guide for low purity issues during HPLC purification.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications [mdpi.com]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Jatrophane 2 Experimental Technical Support Center
Welcome to the technical support center for jatrophane diterpene research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Isolation and Purification
Q1: My yield of jatrophane diterpenes from the plant extract is consistently low. What are the potential causes and solutions?
A1: Low yields are a common challenge due to the complexity of the natural product mixture. Consider the following factors:
-
Extraction Solvent and Method: The choice of solvent is critical. A commonly used solvent system for initial extraction is a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2:1 v/v). Ensure the percolation or maceration process is thorough to maximize the extraction of diterpenes from the plant material.[1]
-
Complex Mixtures: Jatrophanes often coexist with a multitude of structurally similar analogues, making purification challenging and potentially leading to loss of the target compound during separation steps.[1]
-
Purification Strategy: A multi-step purification protocol is often necessary. A general five-step method has proven effective for isolating macrocyclic diterpenes, including jatrophanes.[1] If you are not already, consider implementing a comprehensive strategy involving defatting, column chromatography on different stationary phases (e.g., silica (B1680970) gel, Sephadex), and finally, preparative HPLC.
Q2: I'm observing co-elution of jatrophane analogues during my final HPLC purification step. How can I improve the resolution?
A2: Co-elution of closely related jatrophanes is a frequent issue. Here are some strategies to enhance separation:
-
Optimize HPLC Conditions:
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) to exploit subtle differences in polarity and aromaticity.
-
Mobile Phase: Fine-tune the solvent gradient. A shallower gradient can often improve the resolution of closely eluting peaks. Try different solvent modifiers (e.g., acetonitrile, methanol, water with small amounts of formic acid or trifluoroacetic acid) to alter the selectivity.
-
-
Orthogonal Separation Techniques: Before the final HPLC step, consider an additional chromatographic step that separates compounds based on a different principle. For example, if you are using reverse-phase HPLC, an initial normal-phase column chromatography step can be beneficial.
-
Temperature Control: Adjusting the column temperature can sometimes improve peak shape and resolution.
Category 2: Structural Elucidation
Q1: The 1H and 13C NMR spectra of my purified jatrophane are very complex and difficult to interpret. Why is this and how can I approach the analysis?
A1: The structural complexity and conformational flexibility of the jatrophane macrocycle are the primary reasons for complex NMR spectra.[2]
-
Conformational Isomers: The flexible 12-membered ring of the jatrophane skeleton can exist in multiple conformations in solution, leading to broadened peaks or even multiple sets of signals for a single compound.
-
Overlapping Signals: The presence of numerous oxygenated carbons and protons in a similar chemical environment leads to significant signal overlap, particularly in the proton spectrum.
Strategies for Interpretation:
-
2D NMR Spectroscopy: Extensive use of 2D NMR experiments is essential. COSY, HSQC, and HMBC experiments will help in establishing proton-proton and proton-carbon correlations, allowing for the piecing together of molecular fragments.[3] NOESY or ROESY experiments are crucial for determining the relative stereochemistry by identifying through-space correlations between protons.[3]
-
Computational Modeling: Combining experimental NMR data with computational chemistry can be a powerful approach. Density functional theory (DFT) calculations can be used to predict the NMR chemical shifts and coupling constants for different possible stereoisomers. Comparing the calculated data with the experimental data can help in assigning the correct structure.
-
Reference Databases: Utilize databases of experimental 13C NMR data for known jatrophane diterpenes.[4] Comparing your data with these databases can provide valuable clues about the core structure and substitution patterns.
Category 3: Bioactivity Assays
Q1: My jatrophane compound has poor solubility in aqueous media for bioassays. How can I address this without affecting the results?
A1: Low aqueous solubility is a known issue for many diterpenes and can significantly impact the accuracy and reproducibility of bioactivity assays.[4][5]
-
Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions. However, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution.[6]
-
Serial Dilutions: Prepare serial dilutions of the compound in serum-free medium immediately before adding to the cells.[6]
-
Turbidity Measurement: Before conducting the bioassay, it is advisable to check for compound precipitation at the tested concentrations by measuring the turbidity of the compound in the assay medium.[6]
Q2: I am getting inconsistent results in my MTT cytotoxicity assay with jatrophane compounds. What are the common pitfalls?
A2: The MTT assay, while widely used, is susceptible to interference.
-
Compound Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (increased viability). It is crucial to run a control experiment with the compound in cell-free medium to check for direct reduction of MTT.[7]
-
Incomplete Solubilization of Formazan (B1609692): Ensure complete dissolution of the formazan crystals. Using a solubilization solution containing SDS (e.g., 10% SDS in 0.01 N HCl) and allowing for sufficient incubation time (even overnight) can improve consistency.[8]
-
Metabolic Effects: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Some compounds can increase cellular metabolism, leading to an overestimation of viability.[7][9] It is advisable to confirm cytotoxicity with a different assay that measures a different endpoint, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.
Q3: What are appropriate positive controls for multidrug resistance (MDR) reversal assays?
A3: Verapamil (B1683045) is a well-established first-generation P-glycoprotein (P-gp) inhibitor and is commonly used as a positive control in MDR reversal assays, such as the rhodamine 123 efflux assay.[1][10][11][12][13][14][15][16] Tariquidar is a potent third-generation P-gp inhibitor that can also be used.[17]
Experimental Protocols
Protocol 1: General Method for Isolation and Purification of Jatrophane Diterpenes
This protocol is a generalized five-step method adapted from literature for the isolation of macrocyclic diterpenes from Euphorbia species.[1]
-
Extraction: Macerate or percolate the powdered plant material with a 2:1 mixture of dichloromethane:acetone at room temperature. Concentrate the extract under reduced pressure.
-
Defatting: Suspend the concentrated extract in a 75:25 mixture of methanol:water. Perform vacuum filtration using a Buchner funnel with a C18 reversed-phase silica gel bed, eluting with the same solvent mixture to remove chlorophylls (B1240455) and fats.
-
Silica Gel Column Chromatography: Concentrate the defatted fraction and subject it to gravity column chromatography on silica gel. Elute with a stepwise gradient of increasing polarity using a hexane:ethyl acetate (B1210297) solvent system.
-
Size Exclusion Chromatography: Analyze the fractions from the silica gel column by ¹H-NMR to identify those rich in diterpenoids. Pool the relevant fractions and perform size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent mixture such as hexane:acetone:methanol (30:10:60) to remove remaining pigments.
-
Preparative HPLC: Subject the diterpene-rich fractions to preparative HPLC on a silica column using a hexane:ethyl acetate gradient for final purification of individual jatrophane compounds.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane extract (or pure compound) in complete culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Rhodamine 123 (Rho123) Efflux Assay for MDR Reversal
-
Cell Preparation: Culture MDR-overexpressing cells (e.g., NCI-H460/R) and their sensitive parental cell line (e.g., NCI-H460) to 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with the jatrophane compound at various concentrations for 1-2 hours. Include a positive control (e.g., verapamil at 20 µM) and a negative (vehicle) control.
-
Rho123 Loading: Add Rho123 (a P-gp substrate) to a final concentration of 5 µM and incubate for an additional 30-60 minutes.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry to determine the accumulation of Rho123. An increase in intracellular Rho123 fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Jatrophanes and Standard Chemotherapeutic Agents
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophane 1 | NCI-H460 | Non-small cell lung | 10 - 20 | [18] |
| Jatrophane 1 | NCI-H460/R | Non-small cell lung (MDR) | 10 - 20 | [18] |
| Jatrophane 1 | U87 | Glioblastoma | 10 - 20 | [18] |
| Jatrophane 1 | U87-TxR | Glioblastoma (MDR) | 10 - 20 | [18] |
| Jatrophane 23 | NCI-H460 | Non-small cell lung | 10 - 20 | [19] |
| Jatrophane 23 | U87 | Glioblastoma | 10 - 20 | [19] |
| Jatrophane 23 | U87-TxR | Glioblastoma (MDR) | 10 - 20 | [19] |
| Cyparissin A | Caov-4 | Ovarian | 46.27 ± 3.86 | [20] |
| Cyparissin A | OVCAR-3 | Ovarian | 38.81 ± 3.30 | [20] |
| Cyparissin B | Caov-4 | Ovarian | 36.48 ± 3.18 | [20] |
| Cyparissin B | OVCAR-3 | Ovarian | 42.59 ± 4.50 | [20] |
| Doxorubicin | HeLa | Cervical | 1.7 | [21] |
| Cisplatin | HeLa | Cervical | 77.4 | [21] |
| Doxorubicin | MCF-7 | Breast | ~0.57 - 1.6 | [22] |
| Cisplatin | MCF-7 | Breast | 0.58 | [22] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[23]
Visualizations
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secure Verification [cer.ihtm.bg.ac.rs]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Jatrophane 2 Production for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of jatrophane 2 and related diterpenoids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful synthesis and purification campaigns.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound and other complex macrocyclic diterpenes.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in macrocyclization (e.g., Ring-Closing Metathesis - RCM) | - High concentration of the acyclic precursor favoring intermolecular reactions.- Inefficient catalyst activity.- Steric hindrance in the precursor molecule. | - Employ high-dilution conditions (slow addition of the precursor to the reaction mixture).- Use a more active catalyst (e.g., a second-generation Grubbs or Hoveyda-Grubbs catalyst).- Re-evaluate the design of the cyclization precursor to minimize steric clashes. |
| Failure of Suzuki-Miyaura cross-coupling reaction | - Inactive catalyst.- Poor quality of reagents (e.g., boronic acid derivative, organohalide).- Inappropriate solvent or base. | - Ensure the palladium catalyst is not oxidized; use fresh catalyst.- Use freshly prepared or purified reagents.- Screen different solvent systems (e.g., toluene, DMF, THF/water mixtures) and bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃). |
| Product decomposition during workup or purification | - Sensitivity to acid or base.- Instability on silica (B1680970) gel.- Thermal instability. | - Use a neutral workup procedure.- Consider using alternative stationary phases for chromatography, such as alumina (B75360) or reversed-phase silica.- Avoid excessive heating during solvent evaporation. |
| Difficulty in purifying the final compound | - Presence of closely related byproducts or stereoisomers.- Low UV activity of the compound. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, PFP).- Use a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer if UV detection is inadequate. |
| Precipitation of intermediate during reaction | - Poor solubility of the intermediate in the reaction solvent.- Change in solvent polarity as the reaction progresses. | - Use a co-solvent to increase solubility.- Perform the reaction at a slightly elevated temperature if the compounds are stable.- Add reagents slowly to avoid rapid changes in concentration.[1] |
Frequently Asked Questions (FAQs)
1. What are the key challenges in scaling up jatrophane synthesis?
Scaling up the synthesis of complex macrocyclic molecules like jatrophanes presents several challenges[2][3]:
-
Macrocyclization: Achieving efficient ring closure to form the 12- or 13-membered ring can be difficult. High-dilution techniques are often necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Stereocontrol: Jatrophanes possess multiple stereocenters, and maintaining the correct stereochemistry throughout a multi-step synthesis is critical.
-
Purification: The final product and intermediates can be challenging to purify due to their complex structures and the presence of closely related isomers.
-
Reagent Cost and Availability: Some reagents and catalysts used in the synthesis can be expensive, impacting the cost-effectiveness of a large-scale campaign.
2. Which analytical techniques are most suitable for monitoring reaction progress and characterizing jatrophanes?
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and for purification. A reversed-phase C18 column with a water/acetonitrile or methanol (B129727) gradient is often effective.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation and confirmation of the desired product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and intermediates.
3. What are the typical methods for purifying jatrophane diterpenoids?
A multi-step purification strategy is often required:
-
Initial Extraction (from natural sources): Partitioning with solvents of varying polarity (e.g., chloroform, methanol/water).[6]
-
Column Chromatography: Using stationary phases like polyamide or silica gel with solvent gradients (e.g., hexane/ethyl acetate).[7]
-
Preparative HPLC: Often the final step to obtain highly pure material, using either normal-phase or reversed-phase columns.[6]
4. Are there any known biosynthetic pathways for jatrophanes that could be explored for production?
Yes, the biosynthesis of jatrophanes originates from geranylgeranyl pyrophosphate (GGPP).[7][8] A key intermediate is casbene (B1241624), which undergoes further cyclization and rearrangement to form the jatrophane skeleton.[7][9] Research into the enzymes responsible for these transformations, such as casbene synthetase and cytochrome P450s, could open up possibilities for biosynthetic or semi-synthetic production routes.
Experimental Protocols
I. Total Synthesis of a Jatrophane Diterpene (Illustrative Example based on Hiersemann et al., 2009 & 2010)
This protocol outlines the key steps for the enantioselective total synthesis of a jatrophane diterpene, (-)-15-O-acetyl-3-O-propionylcharaciol.[10][11] The strategy involves the coupling of two main fragments followed by a ring-closing metathesis to form the macrocycle.
Key Reactions:
-
B-alkyl Suzuki-Miyaura Cross-Coupling:
-
Purpose: To form the C5-C6 double bond by coupling an alkylborane with an alkenyl iodide.
-
Reagents: Alkenyl iodide fragment, alkylborane fragment, PdCl₂(dppf) as catalyst, AsPh₃ as ligand, Cs₂CO₃ as base.
-
Solvent: A mixture of DMF, THF, and water.
-
Conditions: The reaction mixture is heated to 80 °C.
-
Workup: Standard aqueous workup followed by chromatographic purification.
-
-
Ring-Closing Metathesis (RCM):
-
Purpose: To form the 12-membered macrocycle.
-
Reagent: A fully functionalized triene precursor.
-
Catalyst: Grubbs' second-generation catalyst or Hoveyda-Grubbs second-generation catalyst.
-
Solvent: Anhydrous and degassed dichloromethane (B109758) or toluene.
-
Conditions: The reaction is run at high dilution to favor intramolecular cyclization.
-
Workup: The catalyst is quenched, and the product is purified by column chromatography.
-
II. Purification of Jatrophane Diterpenoids by HPLC
This protocol provides a general method for the analytical and semi-preparative purification of jatrophanes.[4][5]
Table 1: HPLC Purification Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., AccQ-Tag), 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase linearly to 100% B over 35 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.2 mL/min (analytical) to 5-20 mL/min (semi-preparative) |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 5-10 µL (analytical) |
Quantitative Data
Table 2: Illustrative Yields for Key Steps in Jatrophane Synthesis
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Alkenyl iodide & Alkylborane | Coupled diene | 60-75% | [11] |
| Ring-Closing Metathesis | Acyclic triene | Jatrophane macrocycle | 50-70% | [11] |
| Diels-Alder Reaction | Diene & Dienophile | Jatropholane precursor | ~6% (overall yield for 12 steps) | [12] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Signaling Pathway
Jatrophanes, such as jatrophone, have been shown to exert their cytotoxic effects in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[13][14] This pathway is crucial for cell survival, proliferation, and drug resistance.
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a jatrophane diterpene.
Caption: General workflow for this compound synthesis.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications [mdpi.com]
- 13. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Jatrophane 2: A Comparative Analysis of a Potent Diterpene
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities. Among these, a specific compound, often referred to as jatrophane 2 in the literature (systematic name: 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene), has emerged as a subject of interest for its cytotoxic and multidrug resistance (MDR) reversal properties. This guide provides a comparative analysis of this compound with other notable jatrophane diterpenes, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Quantitative Comparison of Biological Activities
The primary mechanism through which many jatrophane diterpenes exert their anticancer effects is the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Their cytotoxic effects against various cancer cell lines have also been extensively studied. The following tables summarize the available quantitative data for this compound and other representative jatrophane diterpenes.
Table 1: Comparative Cytotoxicity of Jatrophane Diterpenes (IC50 values in µM)
| Compound/Jatrophane Diterpene | NCI-H460 (Lung) | NCI-H460/R (Lung, Resistant) | DLD1 (Colon) | DLD1-TxR (Colon, Resistant) | U87 (Glioblastoma) | U87-TxR (Glioblastoma, Resistant) | MCF-7/ADR (Breast, Resistant) |
| This compound | > 50[1] | > 50[1] | > 50[1] | > 50[1] | 20.12 ± 1.96[1] | > 50[1] | - |
| Jatrophane 1 (from E. nicaeensis) | 17.63 ± 2.08[1] | 20.98 ± 2.79[1] | > 50[1] | > 50[1] | 10.97 ± 1.41[1] | 15.49 ± 3.57[1] | - |
| Jatrophone | - | - | - | - | - | - | 1.8[2] |
| Euphodendroidin D | - | - | - | - | - | - | - |
| Pepluanin A | - | - | - | - | - | - | - |
| Cyparissin A | - | - | - | - | - | - | - |
| Cyparissin B | - | - | - | - | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a collation from multiple sources for comparative purposes.
Table 2: Comparative P-glycoprotein (P-gp) Inhibition by Jatrophane Diterpenes
| Compound/Jatrophane Diterpene | Cell Line | Assay | Potency/Efficacy | Reference |
| This compound | NCI-H460/R, DLD1-TxR, U87-TxR | Rhodamine 123 accumulation | Similar inhibitory potential to Jatrophane 1 | [1] |
| Jatrophane 1 (from E. nicaeensis) | NCI-H460/R, DLD1-TxR, U87-TxR | Rhodamine 123 accumulation | Similar inhibitory potential to this compound | [1] |
| Euphodendroidin D | P-gp overexpressing cells | Daunomycin transport | Outperformed cyclosporin (B1163) by a factor of 2 | [3] |
| Pepluanin A | P-gp overexpressing cells | Daunomycin transport | Outperformed cyclosporin A by a factor of at least 2 | |
| Jatrophane derivative 17 | MCF-7/ADR | Doxorubicin (B1662922) resistance reversal | EC50 = 182.17 ± 32.67 nM | [4] |
| Cyparissin A | A2780 WT, A2780 ADR | P-gp-mediated MDR | Weak inhibition (IC50 = 8.55 ± 3.21 µM) | [5] |
| Cyparissin B | A2780 WT, A2780 ADR | P-gp-mediated MDR | Weak inhibition (IC50 = 8.72 ± 3.45 µM) | [5] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of jatrophane diterpenes. Below are detailed protocols for the most commonly employed assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the jatrophane diterpenes in culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
P-glycoprotein Inhibition: Rhodamine 123 Exclusion Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
Principle: P-gp actively pumps Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an intracellular accumulation of the fluorescent dye, which can be quantified by flow cytometry or fluorescence microscopy.
Protocol:
-
Cell Preparation: Harvest MDR cells (e.g., NCI-H460/R, MCF-7/ADR) and resuspend them in a suitable buffer or medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpenes or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. The results can be expressed as a fluorescence ratio or used to calculate an IC50 value for P-gp inhibition.
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. The PI3K/Akt/NF-κB and MAPK/ERK pathways are two of the most significantly affected cascades.
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is common in many cancers and contributes to drug resistance. Some jatrophane diterpenes, such as jatrophone, have been shown to inhibit this pathway.[2][6]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers. While less extensively studied for jatrophanes as a class, some evidence suggests their potential to modulate this pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway by jatrophane diterpenes.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and biological evaluation of jatrophane diterpenes.
Caption: General workflow for jatrophane diterpene research.
Conclusion
This compound, along with other members of the jatrophane diterpene family, demonstrates significant potential as a lead compound in cancer research, particularly in overcoming multidrug resistance. The comparative data presented in this guide highlight the varying potencies and specificities of different jatrophane structures, underscoring the importance of detailed structure-activity relationship studies. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate the therapeutic potential of these fascinating natural products. Future research should focus on direct comparative studies under uniform experimental conditions and in vivo models to better elucidate the clinical promise of this compound and its analogues.
References
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications [mdpi.com]
Jatrophane Diterpenes vs. Paclitaxel: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of jatrophane diterpenes and paclitaxel (B517696), focusing on their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.
Overview
Paclitaxel , a member of the taxane (B156437) family, is a widely used and well-established chemotherapeutic agent for a variety of cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[1]
Jatrophane diterpenes are a large and structurally diverse group of natural products found in plants of the Euphorbiaceae family.[3][4] While not as extensively studied as paclitaxel, jatrophanes have demonstrated significant anti-cancer properties. Their mechanisms of action appear to be multifaceted, including the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance, and modulation of signaling pathways like PI3K/Akt/NF-κB.[5][6] Some evidence also suggests that certain jatrophanes may interact with microtubules, although this is not as well-characterized as their other activities.[3]
Comparative Cytotoxicity
Direct head-to-head comparisons of the cytotoxic efficacy of jatrophane diterpenes and paclitaxel across a broad range of cancer cell lines in the same study are limited in the available scientific literature. The following tables summarize the 50% inhibitory concentration (IC50) values for both compound classes against several common cancer cell lines, compiled from various studies.
It is crucial to note that direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions, such as cell line passage number, drug exposure time, and the specific assay used.
Table 1: IC50 Values of Jatrophane Diterpenes against Various Cancer Cell Lines
| Jatrophane Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Euphornin | HeLa (Cervical) | 3.1 | [3] |
| Euphornin | MDA-MB-231 (Breast) | 13.4 | [3] |
| Unnamed Jatrophane 1 | NCI-H460 (Lung) | 10-20 | [5] |
| Unnamed Jatrophane 1 | U87 (Glioblastoma) | 10-20 | [5] |
| Euphoscopin C | A549-Taxol (Paclitaxel-Resistant Lung) | 6.9 | [7][8] |
| Euphorbiapene D | A549-Taxol (Paclitaxel-Resistant Lung) | 7.2 | [7][8] |
| Euphoheliosnoid A | A549-Taxol (Paclitaxel-Resistant Lung) | 9.5 | [7][8] |
| Various Jatrophanes | A549 (Lung) | > 10 (inactive) | [7][8] |
Table 2: IC50 Values of Paclitaxel against Various Cancer Cell Lines
| Cancer Cell Line | IC50 | Reference |
| MCF-7 (Breast) | ||
| 3.5 µM | [9] | |
| 7.5 nM | [10] | |
| 20 nM | [11] | |
| A549 (Lung) | ||
| 10.18 µg/L (~11.9 nM) | [12] | |
| 1.645 µg/ml (~1.9 µM) (48h) | [13] | |
| HeLa (Cervical) | ||
| 2.5 - 7.5 nM (24h) | [14] | |
| 5 - 10 nM (24h) | [15] | |
| 5 - 20 nM | [16] |
Analysis:
From the available data, paclitaxel generally exhibits high potency, with IC50 values often in the nanomolar range against sensitive cancer cell lines.[10][14][15] In contrast, the reported IC50 values for jatrophane diterpenes are typically in the micromolar range.[3][5] However, it is noteworthy that certain jatrophanes show activity against paclitaxel-resistant cell lines, suggesting a different mechanism of action that can overcome resistance.[7][8] The inactivity of some jatrophanes against the parental, paclitaxel-sensitive A549 cell line further indicates a distinct pharmacological profile.[7][8]
Mechanisms of Action
Paclitaxel: Microtubule Stabilization
Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[1] This disruption of normal microtubule dynamics is critical for various cellular functions, particularly mitosis. The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[17]
Figure 1: Paclitaxel's mechanism of action via microtubule stabilization.
Jatrophane Diterpenes: A Multifaceted Approach
Jatrophane diterpenes exhibit a more complex and varied mechanism of action. A prominent feature of many jatrophanes is their ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR).[5][6] By inhibiting P-gp, jatrophanes can restore the efficacy of other anticancer drugs in resistant cells.
Furthermore, some jatrophanes have been shown to modulate the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and inflammation.[5] Inhibition of this pathway can lead to decreased cancer cell growth and survival. There is also emerging evidence that some jatrophanes may interact with microtubules, but this aspect requires further investigation to be fully understood.[3]
Figure 2: Multifaceted mechanism of action of jatrophane diterpenes.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of anti-cancer compounds like jatrophane diterpenes and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
Figure 3: Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (jatrophane or paclitaxel). A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the progression of the cell cycle.
Workflow:
Figure 4: Workflow for cell cycle analysis by flow cytometry.
Detailed Methodology:
-
Cell Culture and Treatment: Cells are cultured in appropriate plates and treated with the compound of interest at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is presented as a histogram, where cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. This allows for the quantification of cell populations in each phase of the cell cycle.
Conclusion
Paclitaxel is a highly potent anti-cancer agent with a well-defined mechanism of action centered on microtubule stabilization. Jatrophane diterpenes represent a promising class of compounds with a more complex and potentially advantageous mechanism of action that includes overcoming multidrug resistance. While direct comparative efficacy data is still emerging, the available information suggests that jatrophanes may offer a therapeutic advantage in certain contexts, particularly in paclitaxel-resistant tumors. Further research involving direct, standardized comparisons is necessary to fully elucidate the relative efficacy and therapeutic potential of these two classes of compounds.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy [mdpi.com]
Comparative Analysis of Jatrophane 2's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of jatrophane 2, a naturally occurring diterpene, with alternative therapeutic strategies. The focus is on its role as a modulator of multidrug resistance (MDR) in cancer and its direct cytotoxic effects. Experimental data from various studies are presented to offer an objective performance comparison.
Overview of this compound and Alternatives
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1] They have garnered significant interest for their complex structures and diverse biological activities, particularly in the context of cancer therapy.[1] The primary mechanism of action for many jatrophanes is the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[1][2] Some jatrophanes also exhibit direct cytotoxic effects on cancer cells.[3][4]
This guide focuses on a specific compound designated as This compound , isolated from Euphorbia nicaeensis.[5] While this particular jatrophane showed limited direct cytotoxicity, its activity as a P-gp inhibitor makes it a relevant subject for cross-validation.[5]
For comparison, we will examine:
-
Other Jatrophane Diterpenes: To highlight the structure-activity relationships within the jatrophane class.
-
Verapamil (B1683045): A well-known first-generation P-gp inhibitor and calcium channel blocker, often used as a positive control in MDR reversal studies.[6][7][8]
-
Paclitaxel (B517696): A standard chemotherapeutic agent whose efficacy is often compromised by P-gp-mediated efflux.[9][10]
Comparative Performance Data
The following tables summarize the quantitative data on the cytotoxic and P-gp inhibitory activities of this compound and its comparators.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound/Drug | NCI-H460 (Lung) | NCI-H460/R (Lung, MDR) | DLD1 (Colon) | DLD1-TxR (Colon, MDR) | U87 (Glioblastoma) | U87-TxR (Glioblastoma, MDR) |
| This compound | > 50[5] | > 50[5] | > 50[5] | > 50[5] | 20.12 ± 1.96[5] | > 50[5] |
| Jatrophane 1 (from E. nicaeensis) | 17.63 ± 2.08[5] | 20.98 ± 2.79[5] | > 50[5] | > 50[5] | 10.97 ± 1.41[5] | 15.49 ± 3.57[5] |
| Jatrophone | 3.20 (Hep G2)[3] | 8.97 (WiDr)[3] | 5.13 (HeLa)[3] | - | - | - |
| Paclitaxel | Varies (nM range) | Varies (µM range) | Varies (nM range) | Varies (µM range) | Varies (nM range) | Varies (µM range) |
| Verapamil | Generally low cytotoxicity | Generally low cytotoxicity | Generally low cytotoxicity | Generally low cytotoxicity | Generally low cytotoxicity | Generally low cytotoxicity |
Note: Paclitaxel's IC₅₀ values are highly dependent on the specific cell line and exposure time, but are typically in the nanomolar range for sensitive cells and micromolar for resistant cells. Verapamil is not used for its cytotoxic effects.
Table 2: P-glycoprotein (P-gp) Inhibition Activity
| Compound/Drug | Cell Line(s) | Assay | Key Findings |
| This compound | NCI-H460/R, DLD1-TxR, U87-TxR | Rhodamine 123 Accumulation | Showed similar P-gp inhibitory potential to the more cytotoxic Jatrophane 1.[5] |
| Other Jatrophanes | DLD1-TxR, L5178Y MDR | Rhodamine 123 Exclusion, Daunomycin Transport | Some jatrophanes are more potent P-gp inhibitors than Verapamil and the third-generation modulator Tariquidar.[2][11] |
| Verapamil | K562/ADR, CEM VLB100 | P-gp Expression, Drug Accumulation | Inhibits P-gp function and can decrease P-gp expression at the mRNA level.[8] Functions as both a substrate and an inhibitor of P-gp.[7] |
Signaling Pathways and Mechanisms of Action
P-glycoprotein Inhibition
The primary validated mechanism of action for many jatrophane diterpenes is the reversal of multidrug resistance through the inhibition of P-glycoprotein.
Caption: this compound inhibits P-gp, preventing the efflux of chemotherapeutic drugs.
PI3K/Akt/NF-κB Signaling Pathway
Some jatrophane derivatives have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and inflammation. Its inhibition can lead to reduced P-gp expression and increased apoptosis.
Caption: Jatrophanes can inhibit the PI3K/Akt/NF-κB pathway, reducing cell survival.
Protein Kinase C (PKC) Modulation
Euphorbia diterpenoids are known PKC modulators.[1] They can mimic diacylglycerol (DAG) and interact with the C1 domain of PKC, influencing vital cellular processes like proliferation and apoptosis.
Caption: Jatrophane diterpenes can modulate PKC signaling, affecting various cell processes.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460, U87) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 to 50 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
P-glycoprotein Inhibition (Rhodamine 123 Accumulation Assay)
Objective: To assess the ability of a compound to inhibit the efflux function of P-gp.
Methodology:
-
Cell Seeding: Plate MDR cancer cells (e.g., NCI-H460/R) in 96-well plates and incubate for 24 hours.
-
Pre-incubation with Inhibitor: Treat the cells with various concentrations of this compound or a known inhibitor like verapamil for 1-2 hours.
-
Rhodamine 123 Addition: Add Rhodamine 123 (a fluorescent P-gp substrate) to each well at a final concentration of ~1 µM and incubate for 60-90 minutes.
-
Washing: Discard the medium and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Increased fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux. The results can be expressed as a fluorescence activity ratio (FAR).
Caption: Workflow for key experiments to assess this compound's activity.
Conclusion
The available data indicates that while this compound, specifically from E. nicaeensis, is not a potent cytotoxic agent on its own against a range of cancer cell lines, it demonstrates significant activity as a P-glycoprotein inhibitor.[5] This suggests its primary potential lies in overcoming multidrug resistance when used in combination with standard chemotherapeutics like paclitaxel.
In comparison:
-
Other jatrophane diterpenes show a broader spectrum of activity, with some exhibiting both potent P-gp inhibition and direct cytotoxicity.[2][3] This highlights the importance of specific structural features for biological activity.
-
Verapamil, a benchmark P-gp inhibitor, provides a useful comparison, though newer jatrophanes have been shown to be more potent and potentially less toxic.[2]
-
The mechanism of this compound contrasts sharply with that of paclitaxel, which directly targets microtubules.[9][10] This difference forms the basis for their potential synergistic use: this compound could restore sensitivity to paclitaxel in resistant tumors.
Further research into the specific interactions of this compound with signaling pathways such as PI3K/Akt and PKC is warranted to fully elucidate its mechanism of action and to identify potential biomarkers for its efficacy. The development of jatrophane-based compounds remains a promising avenue for addressing the critical challenge of multidrug resistance in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. news-medical.net [news-medical.net]
- 11. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Jatrophane Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of jatrophane analogs, focusing on their biological activities, structure-activity relationships, and underlying mechanisms of action. The information is compiled from recent studies to facilitate the evaluation and selection of these compounds for further research and development.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various jatrophane analogs, including P-glycoprotein (P-gp) inhibition, anti-inflammatory effects, and cytotoxicity against cancer cell lines.
Table 1: P-glycoprotein (P-gp) Inhibition by Jatrophane Analogs
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Euphodendroidin D | P-gp-overexpressing | Daunomycin transport inhibition | Outperforms cyclosporin (B1163) by a factor of 2 | [1][2] |
| Jatrophane Derivative 19 | HepG2/ADR, MCF-7/ADR | Rhodamine 123 efflux | Potent MDR modulator | [3] |
| Jatrophane Derivative 25 | HepG2/ADR, MCF-7/ADR | Rhodamine 123 efflux | Potent MDR modulator | [3] |
| Jatrophane Derivative 26 | HepG2/ADR, MCF-7/ADR | Rhodamine 123 efflux | Potent MDR modulator | [3] |
| Jatrophane Diterpenes (from E. dendroides) | Multi-drug-resistant cancer cell line | P-gp transport inhibition | Strong reversal potential | [4] |
Table 2: Anti-inflammatory Activity of Jatrophane Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophane Analog 5 | LPS-stimulated RAW264.7 | Nitric Oxide Production Inhibition | 16.86 - 32.49 | [5] |
| Jatrophane Analog 8 | LPS-stimulated RAW264.7 | Nitric Oxide Production Inhibition | 16.86 - 32.49 | [5] |
| Jatrophane Analog 9 | LPS-stimulated RAW264.7 | Nitric Oxide Production Inhibition | 16.86 - 32.49 | [5] |
| Jatrophane Analog 10 | LPS-stimulated RAW264.7 | Nitric Oxide Production Inhibition | 16.86 - 32.49 | [5] |
| Jatrophane Analog 11 | LPS-stimulated RAW264.7 | Nitric Oxide Production Inhibition | 16.86 - 32.49 | [5] |
| Jatrophane Analog 13 | LPS-stimulated RAW264.7 | Nitric Oxide Production Inhibition | 16.86 - 32.49 | [5] |
| Pepluanone | LPS-stimulated RAW264.7 | Nitric Oxide and PGE2 Production Inhibition | Concentration-dependent | [6] |
Table 3: Cytotoxicity of Jatrophane Analogs against Cancer Cell Lines
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [7] |
| Jatrophone | P338 lymphocytic leukemia | Antitumor properties | [8] |
| Spruceanol | P338 lymphocytic leukemia | Antitumor properties | [8] |
| Jatrophatrione | P338 lymphocytic leukemia | Antitumor properties | [8] |
| Japodagrol | KB carcinoma cells | Antitumor properties | [8] |
Structure-Activity Relationships (SAR)
The biological activity of jatrophane analogs is significantly influenced by their chemical structure. Key SAR observations from the literature include:
-
P-Glycoprotein Inhibition: The substitution pattern at positions C-2, C-3, and C-5 of the jatrophane skeleton is crucial for P-gp inhibitory activity. Lipophilicity also plays a role in this activity[2][9]. Modifications that go beyond simply increasing lipophilicity can be beneficial for enhancing the modulatory effect on P-gp[3].
-
Anti-inflammatory Activity: A free hydroxyl group at the C-3 position of the jatrophane skeleton appears to be important for enhancing anti-inflammatory activity, while its presence at the C-2 position may have a negative effect. Esterification of the C-3 hydroxyl group can also enhance this activity[10]. For pepluanes, a class of rearranged jatrophanes, the functionality and structure of the D-ring are important for their anti-inflammatory effects, possibly through the inhibition of NF-κB activation[6].
-
Cytotoxicity: The cytotoxic effects of jatrophane diterpenes are also dependent on their specific chemical structures, with some analogs showing potent activity against various cancer cell lines[7].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of test compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR, HepG2/ADR) and their parental non-resistant cell line.
-
Rhodamine 123 solution.
-
Test jatrophane analogs.
-
Positive control inhibitor (e.g., verapamil, cyclosporin A).
-
Cell culture medium and phosphate-buffered saline (PBS).
-
Fluorometer or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane analogs or the positive control inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 solution to all wells to a final concentration of approximately 5 µM and incubate for a further period (e.g., 30-60 minutes) at 37°C, protected from light[1].
-
Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer (excitation/emission ~485/520 nm) or a flow cytometer[11][12].
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity[1].
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
This assay assesses the anti-inflammatory potential of jatrophane analogs by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Test jatrophane analogs.
-
Positive control inhibitor (e.g., L-NMMA, aminoguanidine).
-
Cell culture medium (e.g., DMEM).
-
Griess Reagent (for nitrite (B80452) determination).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours[13].
-
Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane analogs or the positive control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production[13].
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm after a short incubation period[14][15].
-
Data Analysis: A decrease in nitrite concentration in the presence of the test compound compared to the LPS-stimulated control indicates inhibition of NO production. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%[5].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of jatrophane analogs.
Caption: Workflow and mechanism of P-glycoprotein inhibition by jatrophane analogs.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Independent Verification of Jatrophane Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of a representative jatrophane diterpene, designated Jatrophane 6, with established alternatives. The information is supported by experimental data from independent studies, with detailed methodologies for key assays.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of natural products found predominantly in plants of the Euphorbiaceae family.[1][2] These compounds possess a characteristic macrocyclic skeleton and have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Documented bioactivities include cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1] This guide focuses on the independent verification of these activities, providing a comparative analysis to aid in the evaluation of their therapeutic potential.
Bioactivity Profile of Jatrophane 6
A recently identified jatrophane, referred to as compound 6 in a 2025 publication in the journal Fitoterapia, has demonstrated significant potential as a modulator of multidrug resistance in cancer cells.[3] This section compares its performance with verapamil (B1683045), a well-known P-glycoprotein (P-gp) inhibitor used to reverse MDR.
Multidrug Resistance (MDR) Reversal Activity
Jatrophane 6 has been shown to exhibit potent MDR reversal activity, with studies indicating it has higher efficacy and lower toxicity compared to the standard modulator, verapamil.[3] The primary mechanism behind this activity is the inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance. Several jatrophane diterpenes have been identified as potent inhibitors of P-gp.[1][4]
Table 1: Comparison of Multidrug Resistance Reversal Activity
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) | Concentration | Reference |
| Jatrophane 6 | MCF-7/ADR | Doxorubicin | > Verapamil | Not Specified | [3] |
| Verapamil | MCF-7/ADR | Doxorubicin | 13.7 | 10 µM | [4] |
| Jatrophane Analog 7 | MCF-7/ADR | Doxorubicin | 12.9 | 10 µM | [4] |
| Jatrophane Analog 8 | MCF-7/ADR | Doxorubicin | 12.3 | 10 µM | [4] |
| Jatrophane Analog 9 | MCF-7/ADR | Doxorubicin | 36.82 | 10 µM | [4] |
Note: A higher Reversal Fold (RF) indicates a greater ability to restore the cytotoxicity of a chemotherapeutic agent in a drug-resistant cell line.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and verify the findings.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compound and a positive control (e.g., a known cytotoxic drug) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane compound and a positive control (e.g., a known anti-inflammatory drug) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well.[8]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.
Multidrug Resistance (MDR) Reversal Assay
This assay determines the ability of a compound to reverse P-glycoprotein-mediated drug resistance in cancer cells.
Procedure:
-
Cell Culture: Use a drug-resistant cancer cell line overexpressing P-glycoprotein (e.g., MCF-7/ADR) and its corresponding drug-sensitive parental cell line (e.g., MCF-7).
-
Cytotoxicity of Chemotherapeutic Agent: Determine the IC50 value of a known P-gp substrate chemotherapeutic drug (e.g., doxorubicin, paclitaxel) on both the resistant and sensitive cell lines using the MTT assay described above.
-
Co-treatment: In the resistant cell line, perform the MTT assay with the chemotherapeutic agent in the presence of a non-toxic concentration of the jatrophane compound or a known MDR modulator like verapamil.
-
Data Analysis: Calculate the IC50 value of the chemotherapeutic agent in the presence of the test compound. The Reversal Fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the test compound. A higher RF value indicates a more potent MDR reversal agent.[4]
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes can exert their biological effects through various molecular mechanisms. One of the key pathways implicated in the anti-cancer and anti-inflammatory effects of some natural products is the PI3K/Akt/NF-κB signaling cascade.
The diagram below illustrates a simplified representation of the PI3K/Akt/NF-κB signaling pathway, which is involved in cell survival, proliferation, and inflammation. Inhibition of this pathway can lead to apoptosis and a reduction in inflammatory responses.
Caption: PI3K/Akt/NF-κB signaling pathway and a potential point of inhibition by jatrophanes.
Conclusion
The available evidence from independent studies suggests that jatrophane diterpenes, exemplified by Jatrophane 6, hold significant promise as bioactive compounds, particularly in the context of overcoming multidrug resistance in cancer. Their ability to outperform established modulators like verapamil warrants further investigation and development. The detailed experimental protocols provided in this guide are intended to facilitate the independent verification and expansion of these findings by the research community. Further studies are necessary to fully elucidate the structure-activity relationships and the precise molecular mechanisms underlying the diverse biological effects of this fascinating class of natural products.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Jatrophane 2 and Other Multidrug Resistance (MDR) Modulators
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of MDR modulators that can inhibit the function of these transporters is a critical strategy to resensitize resistant cancer cells to chemotherapy.
This guide provides an objective comparison of Jatrophane 2, a naturally derived jatrophane diterpene, with other established MDR modulators. The comparison is based on available experimental data on their efficacy in reversing MDR, their mechanism of action, and their cytotoxic profiles.
Overview of MDR Modulators
MDR modulators are broadly classified into three generations based on their specificity and potency.
-
First-generation modulators , such as verapamil (B1683045) and cyclosporin (B1163) A, were discovered serendipitously and are generally non-specific with dose-limiting toxicities.
-
Second-generation modulators were developed to have improved potency and reduced side effects compared to the first generation.
-
Third-generation modulators , like tariquidar, are highly potent and specific for P-gp, with fewer off-target effects.
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as a promising new class of MDR modulators. Several jatrophane derivatives have demonstrated potent P-gp inhibitory activity, with some exhibiting greater efficacy and lower cytotoxicity than third-generation modulators.[1][2][3]
Quantitative Comparison of MDR Modulator Performance
The following tables summarize the available quantitative data for this compound and other selected MDR modulators. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and assays used.
Table 1: Efficacy in Reversing Multidrug Resistance
| Modulator | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) / IC50 (nM) | Reference |
| Jatrophane Derivative (Compound 17) | MCF-7/ADR | Doxorubicin (B1662922) | EC50 = 182.17 ± 32.67 nM | [4] |
| Jatrophane Derivative (Compound 9) | MCF-7/ADR | Doxorubicin | RF = 36.82 (at 10 µM) | [5] |
| Jatrophane Derivative (Compound 7) | MCF-7/ADR | Doxorubicin | RF = 12.9 (at 10 µM) | [5] |
| Verapamil | MCF-7/ADR | Paclitaxel (B517696) | IC50 significantly decreased | [6] |
| Verapamil | CHO-Adrr | Adriamycin | 15-fold decrease in IC50 (at 10 µM) | [7] |
| Cyclosporin A | LoVo-resistant cells | Various | Significant reversal at 1-3 µM | [8] |
| Tariquidar | HEK/MRP7 | Paclitaxel | Potent reversal at 0.1 and 0.3 µM | [6] |
Table 2: Modulation of P-glycoprotein ATPase Activity
| Modulator | Effect on P-gp ATPase Activity | Concentration | Reference |
| Jatrophane Derivative (Component I) | Stimulation | Not specified | [9] |
| Jatrophane Derivative (Compound 10) | Stimulation | Concentration-dependent | [5] |
| Jatrophane Derivative (Compound 17) | Stimulation | Not specified | [4] |
| Tariquidar | Inhibition (60-70%) | IC50 = 43 ± 9 nM | [10] |
| Verapamil | Stimulation | Not specified | [11] |
Table 3: Cytotoxicity
| Modulator | Cell Line | IC50 | Reference |
| This compound | NCI-H460, U87 | Almost completely inactive | [10] |
| Jatrophane Derivative (Compound 1) | NCI-H460, U87 | 10-20 µM | [10] |
| Jatrophane Derivatives (Compounds 19, 25, 26) | Not specified | Less cytotoxic than tariquidar | [3] |
| Tariquidar | Normal cells | Highly toxic | [12] |
Mechanism of Action
The primary mechanism by which these modulators reverse MDR is through the inhibition of P-gp function. This can occur through several mechanisms:
-
Competitive Inhibition: The modulator competes with the chemotherapeutic drug for the same binding site on P-gp.
-
Non-competitive Inhibition: The modulator binds to a different site on P-gp, causing a conformational change that inhibits its transport function.
-
Modulation of ATPase Activity: P-gp requires ATP hydrolysis for its function. Some modulators can inhibit or stimulate the ATPase activity of P-gp, thereby affecting its transport capacity.[4][5][9][10][11]
Interestingly, several potent jatrophane derivatives have been shown to stimulate the ATPase activity of P-gp.[4][5][9] This suggests that they may act as substrates that are transported by P-gp, and in doing so, competitively inhibit the efflux of other chemotherapeutic drugs.
Some jatrophane diterpenes have also been found to inhibit signaling pathways, such as the PI3K/NF-κB and ATR-Chk1 pathways, which can contribute to the reduction of P-gp expression and enhance the sensitivity of cancer cells to chemotherapeutic agents.[9][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. The amount of inorganic phosphate (B84403) (Pi) released is proportional to the ATPase activity.
Materials:
-
P-gp-rich membrane vesicles
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution (e.g., 5 mM)
-
Test compound and control modulators (e.g., Verapamil as a stimulator, sodium orthovanadate as an inhibitor)
-
Phosphate detection reagent (e.g., Malachite green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add P-gp membrane vesicles to the assay buffer.
-
Add the test compound or control to the wells. Include wells with a known P-gp stimulator (e.g., verapamil) to measure inhibition and wells with a P-gp inhibitor (e.g., sodium orthovanadate) to determine the baseline P-gp-specific ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the phosphate detection reagent to each well and incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.
-
Calculate the vanadate-sensitive ATPase activity and express the effect of the test compound as a percentage of the basal or stimulated activity.[14][15][16]
Rhodamine 123 Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Cell culture medium
-
Rhodamine 123
-
Test compound and control modulator (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or control modulator at various concentrations for a defined period (e.g., 1-2 hours).
-
Add Rhodamine 123 to the medium and incubate for a further period (e.g., 30-60 minutes) to allow for its uptake.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh medium (with or without the test compound) and incubate for a defined period (e.g., 1-2 hours) to allow for efflux.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in PBS and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).
-
A higher fluorescence intensity in the presence of the test compound indicates inhibition of Rhodamine 123 efflux.[7][17][18]
Calcein-AM Uptake Assay
This assay measures the functional activity of P-gp by quantifying the intracellular accumulation of the fluorescent dye calcein (B42510). Calcein-AM, a non-fluorescent substrate of P-gp, is cleaved by intracellular esterases to the fluorescent calcein, which is not a P-gp substrate and is retained in the cell.
Materials:
-
MDR cancer cell line and its parental sensitive cell line
-
Cell culture medium
-
Calcein-AM
-
Test compound and control modulator (e.g., Verapamil)
-
PBS or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well black plate with a clear bottom and allow them to adhere.
-
Treat the cells with the test compound or control modulator at various concentrations for a defined period.
-
Add Calcein-AM to the wells and incubate at 37°C for a defined period (e.g., 15-30 minutes), protected from light.
-
Wash the cells with cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (excitation ~490 nm, emission ~520 nm).
-
An increase in calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated Calcein-AM efflux.[2][19][20][21][22]
Visualizing the Mechanisms
P-glycoprotein Inhibition Workflow
The following diagram illustrates the general workflow for assessing P-gp inhibition using a cell-based fluorescence assay.
Caption: Workflow for assessing P-gp inhibition.
P-glycoprotein Signaling and Inhibition Pathway
The diagram below depicts a simplified signaling pathway of P-gp-mediated drug efflux and the points of intervention by MDR modulators.
Caption: P-gp mediated drug efflux and inhibition.
Conclusion
Jatrophane diterpenes, including this compound and its more potent derivatives, represent a promising class of MDR modulators. Available data suggests that certain jatrophanes can be more effective and less cytotoxic than established third-generation modulators like tariquidar. Their unique mechanism of stimulating P-gp ATPase activity warrants further investigation. The detailed experimental protocols provided in this guide should facilitate further research into these and other novel MDR modulators, with the ultimate goal of overcoming multidrug resistance in cancer therapy.
References
- 1. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of paclitaxel and verapamil to overcome multi-drug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Calcein accumulation as a fluorometric functional assay of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Reversing Multidrug Resistance: A Comparative Guide to the Structure-Activity Relationship of Jatrophane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps a broad range of anticancer drugs out of tumor cells. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered considerable interest as potent P-gp inhibitors.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of jatrophane derivatives, summarizing key quantitative data and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Jatrophane Derivatives as P-gp Modulators
The potency of jatrophane derivatives as MDR modulators is highly dependent on their substitution patterns. Researchers have synthesized and evaluated a variety of analogs to elucidate the key structural features required for optimal activity. The following table summarizes the MDR reversal activity of selected jatrophane derivatives from a key study by Liu et al. (2016), highlighting the impact of modifications at various positions on the jatrophane scaffold in adriamycin-resistant human breast adenocarcinoma cells (MCF-7/ADR).[4][5]
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | Reversal Fold (RF) at 10 µM | IC50 (µM) in MCF-7/ADR |
| Parent 1 | OAc | H | OH | Ac | H | H | 11.2 ± 1.2 | > 40 |
| 19 | OAc | H | OH | Ac | H | Cinnamoyl | 108.9 ± 11.5 | 11.2 ± 1.1 |
| 25 | OAc | H | OH | H | H | H | 10.1 ± 1.5 | > 40 |
| 26 | OAc | H | OH | H | H | Cinnamoyl | 115.4 ± 12.1 | 10.5 ± 0.9 |
| Tariquidar | - | - | - | - | - | - | 120.3 ± 9.8 | 0.45 ± 0.04 |
Data extracted from Liu et al., J. Med. Chem. 2016, 59, 13, 6353–6369.[4]
Key SAR Insights:
-
Substitution at C-15: Acylation of the hydroxyl group at C-15 with a cinnamoyl group, as seen in compounds 19 and 26 , dramatically increases the MDR reversal activity compared to their parent compounds with a free hydroxyl at this position.[4]
-
Substitution at C-9: The presence of an acetoxyl group at C-9 appears to be beneficial for activity.[6]
-
Substitution at C-14: A carbonyl group at C-14 is associated with increased activity.[6]
-
Lipophilicity: While increased lipophilicity can be beneficial, modifications beyond simply increasing lipophilicity are crucial for potent P-gp inhibition.[4][5]
-
Free Hydroxyl at C-8: The presence of a free hydroxyl group at C-8 has been shown to decrease the activity of jatrophane diterpenes.[6]
Experimental Protocols
The evaluation of jatrophane derivatives as MDR modulators involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Rhodamine 123 (Rho123) Efflux Assay
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Incubation: The culture medium is replaced with a fresh medium containing various concentrations of the test compounds (jatrophane derivatives) or a positive control (e.g., verapamil) and incubated for 30 minutes.
-
Rhodamine 123 Loading: Rhodamine 123 is added to each well to a final concentration of 5 µM and incubated for a further 60 minutes at 37°C.
-
Efflux Period: The cells are washed twice with ice-cold PBS to remove extracellular Rho123. Fresh medium without the test compound or Rho123 is added, and the cells are incubated for another 60 minutes to allow for efflux.
-
Fluorescence Measurement: The medium is discarded, and the cells are washed again with ice-cold PBS. The intracellular Rho123 is extracted by adding a lysis buffer (e.g., 1% Triton X-100). The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: The reversal fold (RF) is calculated as the ratio of the fluorescence intensity in the presence of the test compound to that in the absence of the compound.
P-gp ATPase Activity Assay
This assay determines whether a jatrophane derivative interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis activity.
-
Membrane Preparation: P-gp-rich membrane vesicles are prepared from P-gp-overexpressing cells.
-
Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by P-gp. The difference in Pi released in the presence and absence of sodium orthovanadate (a selective P-gp inhibitor) represents the P-gp-specific ATPase activity.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains P-gp membranes, the test compound at various concentrations, and an assay buffer containing MgATP.
-
Incubation: The plate is incubated at 37°C for a specific period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Detection: The reaction is stopped, and a detection reagent (e.g., a malachite green-based solution) is added to each well to quantify the amount of free phosphate. The absorbance is read using a microplate reader.
-
Data Analysis: The effect of the test compound on P-gp ATPase activity is determined by comparing the vanadate-sensitive ATPase activity in the presence of the compound to the basal activity. Compounds can be classified as stimulators or inhibitors of P-gp ATPase activity.
Doxorubicin (B1662922) Chemosensitivity Assay (MTT Assay)
This assay evaluates the ability of jatrophane derivatives to sensitize MDR cancer cells to a conventional chemotherapeutic drug like doxorubicin.
-
Cell Seeding: MDR cells (e.g., MCF-7/ADR) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with doxorubicin at various concentrations in the presence or absence of a fixed, non-toxic concentration of the jatrophane derivative.
-
Incubation: The cells are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of doxorubicin that inhibits cell growth by 50%) is calculated for doxorubicin alone and in combination with the jatrophane derivative. A significant decrease in the IC50 of doxorubicin in the presence of the jatrophane derivative indicates successful chemosensitization.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of jatrophane derivatives as MDR modulators.
Caption: Workflow for the discovery and evaluation of jatrophane derivatives.
References
- 1. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Jatrophane Diterpenes as Chemosensitizing Agents: A Comparative Guide
Introduction to Jatrophane Diterpenes and Chemosensitization
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising group of compounds for overcoming multidrug resistance (MDR) in cancer chemotherapy.[1][2] MDR is a significant challenge in cancer treatment, often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.[1][2] Jatrophane diterpenes have been shown to act as chemosensitizing agents by inhibiting the function of these efflux pumps, thereby restoring or enhancing the cytotoxicity of conventional anticancer drugs.[1][3][4]
This guide provides a comparative overview of the experimental validation of various jatrophane diterpenes as chemosensitizing agents, presenting quantitative data on their efficacy, detailing the experimental protocols used for their evaluation, and visualizing key mechanisms and workflows.
Data Presentation: Efficacy of Jatrophane Diterpenes in Reversing Multidrug Resistance
The following tables summarize the cytotoxic and MDR-reversing activities of several jatrophane diterpenes from various studies. The data is presented to allow for a clear comparison of their potency.
Table 1: Cytotoxicity of Jatrophane Diterpenes in Sensitive and Resistant Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Reference |
| Jatrophane 1 | Non-small cell lung carcinoma (NCI-H460/R) | 17.63 ± 2.08 (NCI-H460) | 20.98 ± 2.79 | [5] |
| Jatrophane 1 | Glioblastoma (U87-TxR) | 10.97 ± 1.41 (U87) | 15.49 ± 3.57 | [5] |
| Jatrophane 2 | Non-small cell lung carcinoma (NCI-H460/R) | > 50 (NCI-H460) | > 50 | [5] |
| This compound | Glioblastoma (U87-TxR) | 20.12 ± 1.96 (U87) | > 50 | [5] |
| Euphoscopin C | Paclitaxel-Resistant A549 Human Lung Cancer | > 10 (A549) | 6.9 | [6] |
| Euphorbiapene D | Paclitaxel-Resistant A549 Human Lung Cancer | > 10 (A549) | 7.2 | [6] |
| Euphoheliosnoid A | Paclitaxel-Resistant A549 Human Lung Cancer | > 10 (A549) | 9.5 | [6] |
| Compound 17 | Doxorubicin-Resistant MCF-7/ADR | Not specified | EC50 = 182.17 ± 32.67 nM (for reversal) | [7] |
Table 2: P-glycoprotein Inhibition and Chemosensitization by Jatrophane Diterpenes
| Compound | Cell Line | Assay | Results | Reference |
| Jatrophanes 1 & 2 | MDR NSCLC and colorectal carcinoma | P-gp inhibition | Completely blocked P-glycoprotein | [5] |
| Jatrophanes from E. dendroides | DLD1-TxR (colorectal MDR) | P-gp inhibition | Jatrophanes 2 and 5 showed more powerful inhibition than R(+)-verapamil and tariquidar | [8] |
| Euphodendroidin D | P-gp-mediated daunomycin transport | P-gp inhibition | Outperformed cyclosporin (B1163) by a factor of 2 | [9] |
| Jatrophanes from E. mellifera | L5178Y MDR and COLO 320 | Rhodamine-123 exclusion | Diterpenes 1 and 2 displayed significant MDR reversing activity | [10] |
| Jatrophane Derivatives | HepG2/ADR and MCF-7/ADR | Rho123 efflux and chemoreversal | Compounds 19, 25, and 26 were potent MDR modulators with less cytotoxicity than tariquidar | [11] |
| Jatrophane from J. curcas | Multidrug resistant cell lines | Chemo reversal effects | Compound 6 showed higher chemo reversal effects and lower toxicity than verapamil | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the chemosensitizing potential of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the jatrophane diterpene that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the jatrophane diterpene alone or in combination with a chemotherapeutic agent.
-
After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values are calculated from the dose-response curves.
-
P-glycoprotein Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation)
-
Objective: To assess the ability of jatrophane diterpenes to inhibit the P-gp efflux pump, leading to the intracellular accumulation of a fluorescent P-gp substrate, rhodamine 123.
-
Methodology:
-
MDR cancer cells overexpressing P-gp are seeded in plates or tubes.
-
The cells are pre-incubated with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (positive control, e.g., verapamil).
-
Rhodamine 123 is then added to the cells, and they are incubated for a specific time.
-
After incubation, the cells are washed with a cold buffer to remove extracellular rhodamine 123.
-
The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.
-
An increase in intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of the P-gp pump.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To determine if the chemosensitizing effect of jatrophane diterpenes is due to the induction of apoptosis (programmed cell death).
-
Methodology:
-
Cancer cells are treated with the jatrophane diterpene, a chemotherapeutic agent, or a combination of both.
-
After treatment, the cells are harvested and washed.
-
The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in different stages of apoptosis (early, late) and necrosis is quantified.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of jatrophane diterpenes on the expression and phosphorylation of proteins involved in MDR and cell survival signaling pathways (e.g., PI3K/Akt, ATR-Chk1).[7][13]
-
Methodology:
-
Cells are treated with the jatrophane diterpene and/or chemotherapeutic agent.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., P-gp, Akt, p-Akt, Chk1, p-Chk1).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance and Inhibition by this compound
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Validating a Chemosensitizing Agent
Caption: Workflow for evaluating a potential chemosensitizing agent.
Logical Relationship of this compound's Chemosensitizing Action
Caption: Logical flow of this compound's chemosensitizing effect.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Jatrophane 2: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle Jatrophane 2 with the appropriate safety measures in place. Based on the safety data for Jatrophane 6, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[1]
-
Ventilation: Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area with soap and plenty of water and consult a doctor. For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Quantitative Data Summary for Hazardous Chemical Disposal
The following table summarizes key quantitative and procedural data for the disposal of hazardous chemicals like this compound, based on general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| Container Fill Level | Do not fill containers beyond 90% of their capacity to allow for expansion. | |
| pH Range for Aqueous Waste | If permissible for drain disposal (not recommended for this compound), the pH should be between 5.5 and 10.5. | |
| Satellite Accumulation Area (SAA) Time Limit | Partially filled, properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | |
| Quantity Limits in SAA | Up to 55 gallons of a single hazardous waste stream can be accumulated before it must be collected. | |
| Container Rinsing | Empty containers of toxic chemicals should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound, based on information for a related compound, is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems. [1]
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its full chemical name and any known hazard information.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
Step 2: Container Selection and Management
-
Use a compatible, leak-proof container with a secure screw-on cap for collecting this compound waste.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name and accumulation start date.
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Keep the container closed except when adding waste.
-
Maintain a log of the waste being added to the container.
Step 4: Requesting Disposal
-
Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The disposal procedure should follow the general guidelines for hazardous chemical waste as outlined by your institution and local regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general hazardous waste procedures and data for a related compound. Always consult your institution's Environmental Health and Safety department for specific disposal requirements and regulations in your area.
References
Safe Handling and Disposal of Jatrophane 2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent and potentially hazardous compounds. Jatrophane 2, a jatrophane diterpene polyester (B1180765) isolated from the highly irritant extract of Euphorbia peplus L., necessitates stringent safety protocols to minimize exposure and ensure proper disposal.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
Given the irritant nature of the extract from which this compound is derived, direct contact with skin and eyes must be strictly avoided.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should meet the specified standards to ensure adequate protection.
Data Presentation: Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Standard/Certification |
| Hand Protection | Double gloving is required. Use chemical-resistant gloves. Recommended materials include Nitrile or Butyl rubber. Gloves must be inspected for any defects prior to use.[2] | EN 374[3][4][5][6] |
| Outer Glove: Heavy-duty, chemical-resistant glove (e.g., Butyl rubber, Viton™), minimum thickness of 15 mil (0.38 mm). | EN 374, Type A[4][6] | |
| Inner Glove: Disposable Nitrile glove, minimum thickness of 5 mil (0.12 mm). | EN 374, Type B or C[4][6] | |
| Eye and Face Protection | Chemical splash goggles with side shields are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. | ANSI Z87.1 / EN 166 |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step protocol outlines the procedures for preparation, handling, and post-handling activities.
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above, ensuring a proper fit.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.
-
Use dedicated, clearly labeled equipment for handling the compound.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfers.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent if necessary.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, then face shield/goggles, followed by the lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wearing appropriate PPE (including respiratory protection if the spill is large or in a poorly ventilated area), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste. Proper segregation and disposal are essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, lab coats), contaminated absorbent materials, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Containerization and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Irritant," "Toxic").
-
Containers should be kept closed except when adding waste.
-
-
Final Disposal:
-
Hazardous waste should be disposed of through the institution's designated hazardous waste management program. Follow all institutional, local, and national regulations for the disposal of cytotoxic or hazardous chemical waste.[7]
-
Mandatory Visualization: this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling this compound, from preparation to disposal.
References
- 1. EN 374 Glove Guide: Chemical & Micro‑organism Protection [sgnitrilegloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. vetsecurite.com [vetsecurite.com]
- 4. blog.atom.com.au [blog.atom.com.au]
- 5. safetyware.com [safetyware.com]
- 6. Guide to chemical-resistant hand safety standard EN ISO 374-1:2016 [uvex-safety.com]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
